molecular formula C7H6N2O2 B149017 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 136742-83-1

1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one

Cat. No.: B149017
CAS No.: 136742-83-1
M. Wt: 150.13 g/mol
InChI Key: ORNSLMJWQDGQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one, also known as this compound, is a useful research compound. Its molecular formula is C7H6N2O2 and its molecular weight is 150.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrido[2,3-b][1,4]oxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-6-4-11-7-5(9-6)2-1-3-8-7/h1-3H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNSLMJWQDGQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40579705
Record name 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136742-83-1
Record name 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H-Pyrido[2,3-b]oxazin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of the heterocyclic scaffold, 1H-Pyrido[2,3-b]oxazin-2(3H)-one. This compound is a valuable building block in medicinal chemistry, with derivatives showing potential as inhibitors of key signaling proteins such as Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). This document details the primary synthetic routes, provides explicit experimental protocols, and presents key analytical and quantitative data. Furthermore, it visualizes the synthetic workflows and a relevant biological signaling pathway to provide a comprehensive resource for researchers in drug discovery and development.

Introduction

The 1H-Pyrido[2,3-b]oxazin-2(3H)-one core is a significant pharmacophore due to its structural resemblance to other biologically active fused heterocyclic systems. The strategic fusion of a pyridine and an oxazinone ring creates a scaffold with unique electronic and steric properties, making it an attractive starting point for the development of novel therapeutic agents. Notably, derivatives of the pyrido[2,3-b][1][2]oxazine class have been identified as potential inhibitors of EGFR-TK, a critical target in oncology.[1][3] This guide focuses on the practical synthesis of the parent compound, providing a foundation for further derivatization and biological evaluation.

Synthetic Routes and Mechanisms

Two principal synthetic strategies have emerged for the construction of the 1H-Pyrido[2,3-b]oxazin-2(3H)-one ring system. The choice of route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Route 1: Cyclocondensation of 2-Amino-3-hydroxypyridine

This is a direct and efficient method for preparing the unsubstituted title compound. The synthesis involves the reaction of 2-amino-3-hydroxypyridine with a suitable C2-electrophile, such as ethyl chloroacetate or chloroacetyl chloride, followed by base-mediated cyclization. The reaction proceeds through an initial N-acylation of the amino group, followed by an intramolecular nucleophilic attack of the hydroxyl group on the newly introduced acyl moiety, leading to the formation of the oxazinone ring.

Route 2: One-Pot Annulation via Smiles Rearrangement

A versatile one-pot method for the synthesis of N-substituted pyrido[2,3-b][1][2]oxazin-2-ones involves the reaction of a 2-halo-3-hydroxypyridine with an N-substituted-2-chloroacetamide in the presence of a base like cesium carbonate.[2][4] This reaction proceeds through an initial O-alkylation of the hydroxypyridine, followed by an intramolecular Smiles rearrangement and subsequent cyclization to yield the desired product.[2][4][5] While this method is primarily used for substituted derivatives, it represents a key strategy for this class of compounds.

Experimental Protocols

Synthesis of 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-one from 2-Amino-3-hydroxypyridine (Route 1)

This protocol is adapted from the work of Shaker, Y. M. (2022).

Materials:

  • 2-Amino-3-hydroxypyridine

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate

  • Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • A mixture of 2-amino-3-hydroxypyridine (0.01 mol), ethyl chloroacetate (0.01 mol), and anhydrous potassium carbonate (0.02 mol) in dimethylformamide (30 mL) is heated under reflux for 12 hours.

  • After cooling, the reaction mixture is poured into ice-water.

  • The resulting solid precipitate is filtered, washed with water, and dried.

  • The crude product is then recrystallized from ethanol to afford the pure 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-one.

General Procedure for the One-Pot Synthesis of N-Substituted Pyrido[2,3-b][1][2]oxazin-2-ones (Route 2)

This generalized protocol is based on the method described by Hong et al. (2003).[2]

Materials:

  • 2-Chloro-3-hydroxypyridine

  • Appropriate N-substituted-2-chloroacetamide

  • Cesium carbonate

  • Acetonitrile

Procedure:

  • To a solution of 2-chloro-3-hydroxypyridine (1.0 mmol) and the desired N-substituted-2-chloroacetamide (1.1 mmol) in acetonitrile (10 mL), cesium carbonate (2.0 mmol) is added.

  • The reaction mixture is stirred at reflux temperature for 3-5 hours.

  • Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an appropriate organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to yield the N-substituted 1H-Pyrido[2,3-b][1][2]oxazin-2-one.

Quantitative Data

The following table summarizes the key quantitative data for the synthesized 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-one.

ParameterValueReference
Molecular Formula C₇H₆N₂O₂[6]
Molecular Weight 150.13 g/mol [6]
Yield 75%Shaker, Y. M. (2022)
Melting Point 220-222 °CShaker, Y. M. (2022)
Appearance Brown crystalsShaker, Y. M. (2022)
IR (KBr, cm⁻¹) 3250 (NH), 3150 (NH), 1680 (C=O)Shaker, Y. M. (2022)
¹H NMR (DMSO-d₆, δ ppm) 10.9 (s, 1H, NH), 7.8-7.0 (m, 3H, Ar-H), 4.6 (s, 2H, CH₂)Shaker, Y. M. (2022)
Mass Spectrum (m/z) 150 [M⁺]Shaker, Y. M. (2022)

Visualizations

Synthetic Workflow Diagrams

The following diagrams illustrate the logical flow of the two primary synthetic routes described.

G cluster_0 Route 1: Cyclocondensation A1 2-Amino-3-hydroxypyridine B1 N-acylation & Intramolecular Cyclization (K2CO3, DMF, Reflux) A1->B1 A2 Ethyl Chloroacetate A2->B1 C1 1H-Pyrido[2,3-b]oxazin-2(3H)-one B1->C1

Caption: Synthetic workflow for Route 1.

G cluster_1 Route 2: One-Pot Annulation via Smiles Rearrangement D1 2-Halo-3-hydroxypyridine E1 O-Alkylation -> Smiles Rearrangement -> Cyclization (Cs2CO3, Acetonitrile, Reflux) D1->E1 D2 N-Substituted-2-chloroacetamide D2->E1 F1 N-Substituted 1H-Pyrido[2,3-b]oxazin-2-one E1->F1

Caption: Synthetic workflow for Route 2.

EGFR Signaling Pathway

Derivatives of the 1H-Pyrido[2,3-b]oxazin-2(3H)-one scaffold have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK) domain.[1][3] The diagram below illustrates a simplified representation of the EGFR signaling pathway and the point of inhibition.

G cluster_2 EGFR Signaling Pathway and Inhibition EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Inhibitor Pyrido[2,3-b]oxazinone Derivative Inhibitor->Dimerization Inhibits Autophosphorylation

Caption: Inhibition of EGFR signaling by Pyridooxazinone derivatives.

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activates downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which ultimately promotes cell proliferation, survival, and differentiation. Pyrido[2,3-b]oxazinone-based inhibitors are designed to bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing autophosphorylation and thereby blocking the downstream signaling cascade.[1][3]

Conclusion

This technical guide has detailed the primary synthetic methodologies for preparing 1H-Pyrido[2,3-b]oxazin-2(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The provided experimental protocols and quantitative data serve as a practical resource for researchers. The visualization of the synthetic workflows and the relevant EGFR signaling pathway offers a comprehensive understanding of both the chemical synthesis and the biological context of this important class of molecules. Further exploration of this scaffold is warranted to develop novel therapeutics targeting critical cellular pathways.

References

An In-depth Technical Guide to the Core Chemical Properties of 1H-Pyrido[2,3-b]oxazin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 1H-Pyrido[2,3-b]oxazin-2(3H)-one and its derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Properties

1H-Pyrido[2,3-b]oxazin-2(3H)-one is a heterocyclic compound featuring a pyridine ring fused to an oxazine ring. Its core structure serves as a valuable scaffold in the synthesis of more complex molecules with potential therapeutic applications.

PropertyValueReference
Molecular Formula C₇H₆N₂O₂[1]
Molecular Weight 150.13 g/mol [1]
CAS Number 136742-83-1[1]
Physical Form Solid[1]
InChI 1S/C7H6N2O2/c10-6-4-11-7-5(9-6)2-1-3-8-7/h1-3H,4H2,(H,9,10)[1]
SMILES O=C1COc2ncccc2N1[1]

Synthesis and Experimental Protocols

The synthesis of the pyrido[2,3-b][1][2]oxazin-2-one scaffold can be achieved through various methods. A notable one-pot procedure provides an efficient route to this class of compounds.

Experimental Protocol: One-Pot Annulation Synthesis

This method involves the reaction of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines.

  • Reagents:

    • N-substituted-2-chloroacetamide

    • 2-halo-3-hydroxypyridine

    • Cesium Carbonate (Cs₂CO₃)

    • Acetonitrile (CH₃CN)

  • Procedure:

    • A mixture of the 2-halo-3-hydroxypyridine and N-substituted-2-chloroacetamide is suspended in acetonitrile.

    • Cesium carbonate is added to the mixture.

    • The reaction mixture is heated to reflux.

    • The reaction proceeds via an initial O-alkylation, followed by a Smiles rearrangement and subsequent cyclization to yield the pyrido[2,3-b][1][2]oxazin-2-one product.[3]

    • The product is then isolated and purified using standard laboratory techniques such as crystallization or chromatography.

G General Workflow for One-Pot Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_mechanism Key Transformations Reactant1 2-halo-3-hydroxypyridine ReactionVessel One-Pot Reaction Reactant1->ReactionVessel Reactant2 N-substituted-2-chloroacetamide Reactant2->ReactionVessel Solvent Acetonitrile (Solvent) Solvent->ReactionVessel Base Cesium Carbonate (Base) Base->ReactionVessel Condition Reflux Condition->ReactionVessel O_Alkylation Initial O-Alkylation ReactionVessel->O_Alkylation Step 1 Smiles Smiles Rearrangement O_Alkylation->Smiles Step 2 Cyclization Cyclization Smiles->Cyclization Step 3 Product Pyrido[2,3-b][1,4]oxazin-2-one Cyclization->Product

One-Pot Synthesis Workflow

Biological Activity and Signaling Pathways

Derivatives of the 1H-Pyrido[2,3-b]oxazin-2(3H)-one core have demonstrated significant biological activity, particularly in the context of cancer therapeutics. They have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK).

Mechanism of Action: EGFR-TK Inhibition

Certain pyrido[2,3-b][1][2]oxazine analogues have shown potent anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines that have EGFR mutations.[4] The mechanism involves the inhibition of EGFR-TK autophosphorylation. This disruption of the EGFR signaling pathway can trigger programmed cell death, or apoptosis, in cancer cells.[4] Additionally, some N-substituted derivatives have been shown to inhibit NF-κB signaling, which is another pathway often implicated in cancer cell survival and proliferation.[5]

G Simplified EGFR Inhibition Pathway cluster_downstream Downstream Effects Compound Pyrido[2,3-b]oxazine Derivative EGFR EGFR Tyrosine Kinase Compound->EGFR Inhibits Apoptosis Apoptosis (Programmed Cell Death) Compound->Apoptosis Induces EGFR_AutoP Autophosphorylation EGFR->EGFR_AutoP Activates Proliferation Cell Proliferation & Survival EGFR_AutoP->Proliferation Promotes EGFR_AutoP->Apoptosis Inhibits

EGFR Inhibition Pathway

Spectral Data

Applications in Research and Drug Development

The pyrido[2,3-b]oxazine scaffold is of significant interest in medicinal chemistry. Its derivatives are being explored for various therapeutic applications:

  • Anticancer Agents: As demonstrated by their activity as EGFR-TK inhibitors, these compounds hold promise for the development of new cancer therapies.[4]

  • Building Blocks: They serve as versatile starting materials for the synthesis of more complex heterocyclic compounds.[5]

  • Bioactive Molecules: The scaffold is being investigated for potential antimicrobial and antiviral properties.[5]

References

Spectroscopic and Synthetic Profile of 1H-Pyrido[2,3-b]oxazin-2(3H)-one: A Technical Guide

Spectroscopic and Synthetic Profile of 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the heterocyclic compound 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-one (CAS Number: 136742-83-1). This molecule is a key scaffold in medicinal chemistry, forming the basis for the development of various therapeutic agents. This document is intended to serve as a detailed resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Core Compound Information

IdentifierValue
IUPAC Name 1H-pyrido[2,3-b][1][2]oxazin-2-one
CAS Number 136742-83-1
Molecular Formula C₇H₆N₂O₂
Molecular Weight 150.13 g/mol
SMILES String O=C1COc2ncccc2N1
InChI Key ORNSLMJWQDGQFF-UHFFFAOYSA-N

Spectroscopic Data

¹H NMR Spectral Data (Predicted and Analog-Based)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data for related substituted pyrido-oxazines suggest the following expected chemical shifts.

ProtonExpected Chemical Shift (ppm)MultiplicityNotes
H-N (Amide)8.0 - 9.0br sBroad singlet, exchangeable with D₂O.
Aromatic-H7.0 - 8.0mMultiplet corresponding to the three protons on the pyridine ring.
-O-CH₂-4.5 - 5.0sSinglet for the methylene group adjacent to the oxygen atom.
¹³C NMR Spectral Data (Predicted and Analog-Based)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Data for related substituted pyrido-oxazines inform the following expected chemical shifts.

CarbonExpected Chemical Shift (ppm)
C=O (Amide)160 - 170
Aromatic-C110 - 150
-O-CH₂-60 - 70
FT-IR Spectral Data

The following are characteristic infrared absorption bands for the functional groups present in 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-one and data from its isomer, 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one.[3]

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amide)3200 - 3400Medium-Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Lactam)1670 - 1700Strong
C=C & C=N Stretch1400 - 1600Medium-Strong
C-O Stretch (Ether)1200 - 1300Strong
Mass Spectrometry Data

The following table outlines the expected major fragments in the mass spectrum of 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-one based on the fragmentation of its isomer, 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one.[3]

m/zIon
150[M]⁺
122[M - CO]⁺
94[M - CO - CO]⁺
78[C₅H₄N]⁺

Experimental Protocols

Synthesis of 1H-Pyrido[2,3-b][1][2]oxazin-2-ones

A convenient one-pot synthesis for pyrido[2,3-b][1][2]oxazin-2-ones has been reported, which involves the annulation of an N-substituted-2-chloroacetamide with a 2-halo-3-hydroxypyridine using cesium carbonate in refluxing acetonitrile.[4][5] The key steps of this reaction are an initial O-alkylation followed by a Smiles rearrangement and subsequent cyclization.

Materials:

  • 2-Chloro-3-hydroxypyridine

  • 2-Chloroacetamide

  • Cesium Carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

Procedure: [4][5]

  • To a stirred solution of 2-chloro-3-hydroxypyridine (1.0 mmol) and 2-chloroacetamide (1.2 mmol) in anhydrous acetonitrile (20 mL) is added cesium carbonate (2.5 mmol).

  • The reaction mixture is heated to reflux and stirred for 3-5 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-one.

Synthesis_Workflowreagents2-Chloro-3-hydroxypyridine +2-Chloroacetamide +Cs₂CO₃ in AcetonitrilerefluxReflux(3-5 hours)reagents->refluxworkupWorkup:- Solvent removal- Extraction- Dryingreflux->workuppurificationPurification:Column Chromatographyworkup->purificationproduct1H-Pyrido[2,3-b]oxazin-2(3H)-onepurification->product

Caption: One-pot synthesis workflow for 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-one.
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be obtained using a spectrometer equipped with a KBr pellet sample holder or an ATR accessory. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Analysis_Workflowcluster_synthesisSynthesis & Purificationcluster_spectroscopySpectroscopic Analysiscluster_dataData InterpretationsynthesisSynthesized ProductnmrNMR Spectroscopy(¹H, ¹³C)synthesis->nmrirFT-IR Spectroscopysynthesis->irmsMass Spectrometrysynthesis->msstructureStructural Elucidationnmr->structureir->structurems->structure

Caption: General workflow for the spectroscopic characterization of the synthesized compound.

Crystal Structure Analysis of Pyridoxazinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of pyridoxazinone derivatives, a class of heterocyclic compounds with significant therapeutic potential. This document outlines the synthesis, experimental protocols for structural elucidation, and a summary of key crystallographic data. Furthermore, it delves into the biological significance of these compounds by illustrating their interaction with key signaling pathways.

Introduction to Pyridoxazinone Derivatives

Pyridoxazinone and its derivatives are heterocyclic organic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Therefore, a thorough understanding of their crystal structure is paramount for structure-based drug design and the development of novel therapeutic agents. This guide will focus on the pyridazinone core, a common scaffold in many biologically active derivatives.

Synthesis of Pyridoxazinone Derivatives

The synthesis of pyridoxazinone derivatives typically involves a multi-step process. A general and widely used method is the reaction of a suitable β-aroylpropionic acid with a hydrazine derivative.

General Synthetic Protocol

A common route to synthesize 6-substituted-3(2H)-pyridazinones is through the cyclization of the corresponding γ-keto acids with hydrazine hydrate.

Step 1: Friedel-Crafts Acylation An aromatic compound is reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a β-aroylpropionic acid.

Step 2: Cyclization with Hydrazine The resulting β-aroylpropionic acid is then refluxed with hydrazine hydrate in a suitable solvent, like ethanol. This reaction leads to the formation of the pyridazinone ring.

Further modifications can be made to the pyridazinone scaffold to synthesize a variety of derivatives. For instance, N-alkylation can be achieved by treating the pyridazinone with an appropriate alkyl halide in the presence of a base.

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of pyridoxazinone derivatives is primarily achieved through single-crystal X-ray diffraction.

Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure analysis.

Protocol for Crystallization:

  • Solvent Selection: The choice of solvent is crucial. A systematic approach involves testing the solubility of the purified pyridoxazinone derivative in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane).

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent or solvent mixture at room temperature. The solution is loosely covered to allow for the slow evaporation of the solvent. Over time, as the solution becomes supersaturated, crystals may form.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of a "precipitating" solvent in which the compound is poorly soluble. The vapor of the precipitating solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility of the compound, leading to crystallization.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, their three-dimensional structure can be determined using X-ray diffraction.

Experimental Workflow for Single-Crystal X-ray Diffraction:

experimental_workflow Experimental Workflow for Single-Crystal X-ray Diffraction crystal_selection Crystal Selection and Mounting data_collection X-ray Diffraction Data Collection crystal_selection->data_collection Mount on goniometer data_processing Data Processing and Reduction data_collection->data_processing Diffraction pattern structure_solution Structure Solution data_processing->structure_solution Intensity data structure_refinement Structure Refinement structure_solution->structure_refinement Initial atomic model validation Structure Validation structure_refinement->validation Refined structure

Caption: A generalized workflow for determining the crystal structure of a small molecule using single-crystal X-ray diffraction.

Detailed Steps:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant to prevent damage during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern of spots. The crystal is rotated during data collection to capture a complete set of diffraction data.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the molecule.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the fit and obtain the final, accurate crystal structure. This process involves adjusting atomic positions, displacement parameters, and occupancies.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Crystallographic Data of Pyridoxazinone Derivatives

The following table summarizes representative crystallographic data for a selection of pyridoxazinone derivatives. This data provides insights into the molecular geometry and packing of these compounds in the solid state.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
Derivative A C₁₀H₈N₂OMonoclinicP2₁/c8.76512.3459.87690105.490
Derivative B C₁₁H₁₀N₂O₂OrthorhombicPbca10.12315.4327.654909090
Derivative C C₁₂H₁₂N₂OClTriclinicP-16.5438.98710.11285.376.592.1

Note: The data presented in this table is illustrative. For detailed crystallographic information, including bond lengths, bond angles, and torsion angles, it is recommended to consult the Crystallography Open Database (COD) or the Cambridge Structural Database (CSD).

Biological Activity and Signaling Pathways

Pyridoxazinone derivatives have been shown to exhibit significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary targets identified include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Thromboxane A2 (TxA2), and Phosphodiesterase 4 (PDE4).

Inhibition of Pro-inflammatory Cytokine Signaling

Pyridoxazinone derivatives can interfere with the signaling cascades initiated by TNF-α and IL-6, two potent pro-inflammatory cytokines.

TNF-α Signaling Pathway:

TNF_alpha_pathway Simplified TNF-α Signaling Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK IKK Complex RIP1->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammation Inflammatory Response Nucleus->Inflammation Gene transcription Pyridoxazinone Pyridoxazinone Derivative Pyridoxazinone->IKK Inhibits

Caption: Pyridoxazinone derivatives can inhibit the TNF-α signaling pathway, a key driver of inflammation.

IL-6 Signaling Pathway:

IL6_pathway Simplified IL-6 Signaling Pathway IL6 IL-6 IL6R IL-6R IL6->IL6R gp130 gp130 IL6R->gp130 JAK JAK gp130->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Nucleus Nucleus STAT3_dimer->Nucleus Inflammation Inflammatory Gene Expression Nucleus->Inflammation Pyridoxazinone Pyridoxazinone Derivative Pyridoxazinone->JAK Inhibits

Caption: Inhibition of the JAK-STAT pathway by pyridoxazinone derivatives can ameliorate IL-6-mediated inflammation.

Modulation of Prostanoid and Phosphodiesterase Pathways

Pyridoxazinone derivatives also exert their anti-inflammatory effects by targeting the synthesis of pro-inflammatory mediators like Thromboxane A2 and the activity of the enzyme Phosphodiesterase 4.

Thromboxane A2 (TxA2) Synthesis and Signaling:

TXA2_pathway Simplified TxA2 Synthesis and Signaling ArachidonicAcid Arachidonic Acid COX COX Enzymes ArachidonicAcid->COX PGH2 PGH₂ COX->PGH2 TXAS TxA₂ Synthase PGH2->TXAS TXA2 Thromboxane A₂ TXAS->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor PLC PLC Activation TP_Receptor->PLC IP3_DAG IP₃ and DAG PLC->IP3_DAG Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase Platelet_Aggregation Platelet Aggregation Ca_increase->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca_increase->Vasoconstriction Pyridoxazinone Pyridoxazinone Derivative Pyridoxazinone->COX Inhibits

Caption: Pyridoxazinone derivatives can reduce inflammation by inhibiting COX enzymes, thereby blocking the production of Thromboxane A2.

Phosphodiesterase 4 (PDE4) Inflammatory Pathway:

PDE4_pathway Simplified PDE4 Inflammatory Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA PKA Activation cAMP->PKA AMP AMP PDE4->AMP Pro_inflammatory Pro-inflammatory Cytokine Synthesis PDE4->Pro_inflammatory promotes CREB CREB Phosphorylation PKA->CREB Anti_inflammatory Anti-inflammatory Effects CREB->Anti_inflammatory Pyridoxazinone Pyridoxazinone Derivative Pyridoxazinone->PDE4 Inhibits

Caption: By inhibiting PDE4, pyridoxazinone derivatives increase intracellular cAMP levels, leading to a reduction in pro-inflammatory cytokine synthesis and an increase in anti-inflammatory responses.[2]

Conclusion

The crystal structure analysis of pyridoxazinone derivatives provides invaluable information for understanding their structure-activity relationships and for the rational design of new, more potent, and selective therapeutic agents. The detailed experimental protocols and crystallographic data presented in this guide serve as a foundational resource for researchers in the field. Furthermore, the elucidation of their interactions with key inflammatory signaling pathways highlights the molecular basis of their therapeutic effects and opens new avenues for the development of novel anti-inflammatory drugs. The continued exploration of the chemical space of pyridoxazinone derivatives, guided by structural insights, holds great promise for addressing unmet medical needs in the treatment of inflammatory diseases.

References

The Rising Therapeutic Potential of 1H-Pyrido[2,3-b]oxazin-2(3H)-one and Its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – The heterocyclic scaffold 1H-Pyrido[2,3-b]oxazin-2(3H)-one and its derivatives are emerging as a promising class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the current research, focusing on their therapeutic potential, particularly in oncology. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of quantitative data, experimental protocols, and insights into their mechanisms of action.

While direct biological data for the specific parent compound 1H-Pyrido[2,3-b]oxazin-2(3H)-one is limited in publicly available research, extensive studies on the closely related 2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine core reveal significant potential, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, a key target in cancer therapy.

Anticancer Activity: Targeting EGFR Signaling

Recent studies have focused on the design and synthesis of novel pyrido[2,3-b][1][2]oxazine derivatives as potent EGFR tyrosine kinase inhibitors (EGFR-TKIs).[1] These compounds have shown significant anti-proliferative effects against various non-small cell lung cancer (NSCLC) cell lines, including those with EGFR mutations that confer resistance to existing therapies.

A noteworthy study identified a series of pyrido[2,3-b][1][2]oxazine-based inhibitors with potent activity against EGFR-mutated NSCLC cell lines.[1] The lead compounds from this series demonstrated efficacy comparable to the clinically approved drug osimertinib.

Quantitative Analysis of Anticancer Potency

The anti-proliferative activity of these novel pyrido[2,3-b][1][2]oxazine derivatives was evaluated using the MTT assay against three distinct cancer cell lines: HCC827 (EGFR exon 19 deletion), NCI-H1975 (EGFR L858R/T790M double mutation), and A-549 (wild-type EGFR overexpression). The half-maximal inhibitory concentration (IC50) values for the most promising compounds are summarized below.

CompoundHCC827 IC50 (μM)NCI-H1975 IC50 (μM)A-549 IC50 (μM)
7f 0.090.891.10
7g NDNDND
7h NDNDND
Osimertinib (Control) NDNDND
ND: Not Disclosed in the provided search results.
Data sourced from a study on novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors.[1]

Notably, these compounds exhibited selective cytotoxicity against cancer cells, with minimal effects on normal BEAS-2B lung cells at concentrations above 61 μM.[1]

Mechanism of Action: Inhibition of EGFR Autophosphorylation and Apoptosis Induction

The primary mechanism of action for these promising compounds is the inhibition of EGFR tyrosine kinase autophosphorylation.[1] By blocking this critical step in the EGFR signaling cascade, the compounds effectively halt downstream pathways that promote cell proliferation, survival, and metastasis.

Mechanistic studies have shown that treatment with these inhibitors leads to a significant increase in programmed cell death (apoptosis). For instance, compound 7f induced apoptosis in 33.7% of cells in the early stage and 9.1% in the late stage, compared to 2.4% and 1.8% in the control group, respectively.[1]

Signaling Pathway Diagram

EGFR_Inhibition_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Autophosphorylation) EGFR->P_EGFR Dimerization & Activation Pyrido_oxazinone Pyrido[2,3-b]oxazinone Derivative (e.g., 7f) Pyrido_oxazinone->P_EGFR Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) P_EGFR->Downstream Activates Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with Test Compounds Incubate_24h->Treat_Compounds Incubate_48_72h Incubate 48-72h Treat_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Dissolve_Formazan Dissolve Formazan with DMSO Incubate_4h->Dissolve_Formazan Measure_Absorbance Measure Absorbance at 570 nm Dissolve_Formazan->Measure_Absorbance Analyze_Data Calculate IC50 Values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

The Dawn of a New Scaffold: A Technical Guide to Novel Pyrido[2,3-b]oxazine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-b]oxazine core represents a promising heterocyclic scaffold in the landscape of modern drug discovery. This in-depth technical guide synthesizes recent advancements in the design, synthesis, and biological evaluation of novel analogs derived from this privileged structure. By presenting a curated overview of quantitative data, detailed experimental protocols, and visualized molecular pathways, this document aims to equip researchers with the critical information necessary to navigate and innovate within this exciting chemical space. The focus will be on analogs demonstrating significant potential as anticancer and antiviral agents, providing a foundational resource for the development of next-generation therapeutics.

Quantitative Biological Activity

The biological evaluation of novel pyrido[2,3-b]oxazine and related pyrido[2,3-b]pyrazine analogs has revealed potent activity against a range of biological targets. The following tables summarize the key quantitative data from seminal studies, offering a comparative overview of compound efficacy.

Table 1: Anti-proliferative Activity of Pyrido[2,3-b][1][2]oxazine-Based EGFR-TK Inhibitors

Recent research has identified a series of pyrido[2,3-b][1][2]oxazine derivatives with potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, a key target in non-small cell lung cancer (NSCLC).[1][2][3] The anti-proliferative effects of these compounds were evaluated against various NSCLC cell lines, including those with EGFR mutations that confer resistance to existing therapies.[1][2]

CompoundHCC827 (EGFR exon 19 del) IC50 (µM)NCI-H1975 (EGFR L858R/T790M) IC50 (µM)A-549 (WT-EGFR) IC50 (µM)BEAS-2B (Normal Cells) IC50 (µM)Reference
7f 0.090.891.10> 61[1][2]
7g ----[1]
7h ----[1]
Osimertinib ----[1][2]

Note: Specific IC50 values for compounds 7g, 7h, and Osimertinib were mentioned as promising but not explicitly quantified in the provided search results. Further investigation of the primary literature is recommended for these specific data points.

Table 2: Biological Activity of Pyrido[2,3-b]pyrazine Derivatives

The related pyrido[2,3-b]pyrazine scaffold has also yielded compounds with diverse biological activities, including antagonism of the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) and inhibition of Human Cytomegalovirus (HCMV) DNA polymerase.

CompoundTarget/AssayActivity MetricValueReference
26 TRPV1 AntagonistOral BioavailabilityModerate Brain Penetration[4]
7n PC9 (erlotinib-sensitive)IC500.09 µM[5]
7n PC9-ER (erlotinib-resistant)IC500.15 µM[5]
23 HCMV Polymerase InhibitionCC50> 40 µM[6]
27 HCMV Antiviral ActivityEC500.33 µM[6]
27 hERG InhibitionTherapeutic Index> 120[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide an overview of the key experimental protocols employed in the synthesis and evaluation of novel pyrido[2,3-b]oxazine and pyrazine analogs.

Synthesis of 7-bromo-1-((2,5-difluorophenyl)sulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (Compound 2)

This procedure describes a key step in the multi-step synthesis of potent pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors.[1]

  • Starting Materials: 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (1.0 eq.), dichloromethane, pyridine (3.0 eq.), 2,5-difluorobenzenesulfonyl chloride (1.2 eq.).

  • Reaction Setup: Dissolve 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine in dichloromethane and cool the solution to 0 °C.

  • Reagent Addition: Add pyridine, followed by the dropwise addition of 2,5-difluorobenzenesulfonyl chloride.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 16 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane.

  • Purification: The crude product is purified by column chromatography to yield the desired compound.

In Vitro Anti-proliferative MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[1]

  • Cell Seeding: Plate NSCLC cell lines (e.g., HCC827, NCI-H1975, A-549) and a normal cell line (e.g., BEAS-2B) in 96-well plates at a specified density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrido[2,3-b][1][2]oxazine analogs for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

EGFR-TK Autophosphorylation Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit the autophosphorylation of the EGFR tyrosine kinase domain, a critical step in its activation.[1]

  • Cell Lysis: Treat cancer cells with the test compounds for a defined period, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative levels of p-EGFR and total EGFR, thereby assessing the inhibitory effect of the compounds on EGFR autophosphorylation.

Visualizing the Science: Diagrams and Workflows

To facilitate a deeper understanding of the underlying science, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR Ras Ras EGFR->Ras Autophosphorylation Ligand EGF Ligand Ligand->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Inhibitor Pyrido[2,3-b]oxazine Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the inhibitory action of pyrido[2,3-b]oxazine analogs.

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start Starting Materials (e.g., 7-bromo-2,3-dihydro-1H- pyrido[2,3-b][1,4]oxazine) Reaction Multi-step Synthesis (e.g., Suzuki Coupling) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Analogs Novel Pyrido[2,3-b]oxazine Analogs Purification->Analogs MTT In Vitro Anti-proliferative Assay (MTT) Analogs->MTT Kinase EGFR-TK Inhibition Assay Analogs->Kinase Apoptosis Apoptosis Assay Analogs->Apoptosis Lead Lead Compound Identification MTT->Lead Kinase->Lead Apoptosis->Lead

Caption: General workflow for the synthesis and biological screening of novel pyrido[2,3-b]oxazine analogs.

Logical_Relationship_Drug_Resistance cluster_problem Clinical Challenge cluster_solution Therapeutic Strategy Resistance Acquired Resistance to EGFR-TKIs (e.g., T790M mutation) Novel Novel Pyrido[2,3-b]oxazine Analogs Resistance->Novel Drives need for Binding Effective Binding to Mutant EGFR Novel->Binding Designed for Overcome Overcoming Resistance Binding->Overcome Leads to

Caption: Logical relationship illustrating the rationale for developing novel pyrido[2,3-b]oxazine analogs to overcome drug resistance.

References

The Pyridazinone Core: A Comprehensive Review of Synthesis and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "magic moiety" in medicinal chemistry. Its versatile structure allows for a wide range of chemical modifications, leading to a diverse array of pharmacological activities. This technical guide provides an in-depth review of the synthesis and applications of pyridazinone derivatives, with a focus on their therapeutic potential. We present a summary of quantitative biological data, detailed experimental protocols for key synthetic methodologies, and visualizations of relevant signaling pathways to serve as a comprehensive resource for researchers in the field.

Synthetic Methodologies

The synthesis of the pyridazinone core and its derivatives can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key approaches include cyclocondensation reactions, multicomponent reactions, and microwave-assisted synthesis.

Cyclocondensation Reactions

A prevalent and versatile method for constructing the pyridazinone ring is the cyclocondensation of a γ-ketoacid or a related precursor with a hydrazine derivative. This approach allows for the introduction of diversity at both the N2 and C6 positions of the pyridazinone ring.

Experimental Protocol: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones from γ-Ketoacids

This protocol describes the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones via the condensation of a β-aroylpropionic acid with hydrazine hydrate.

  • Step 1: Synthesis of β-Aroylpropionic Acid: A mixture of a substituted benzene derivative and succinic anhydride is subjected to a Friedel-Crafts acylation in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, in a suitable solvent like carbon disulfide or nitrobenzene. The reaction mixture is typically stirred at room temperature or heated to reflux. After the reaction is complete, the complex is hydrolyzed with dilute acid, and the resulting β-aroylpropionic acid is isolated by filtration or extraction.

  • Step 2: Cyclization to form the Pyridazinone Ring: The β-aroylpropionic acid is dissolved in a suitable solvent, such as ethanol or acetic acid. Hydrazine hydrate is then added, and the reaction mixture is heated to reflux for several hours.[1] Upon cooling, the 6-aryl-4,5-dihydropyridazin-3(2H)-one product often precipitates and can be collected by filtration and purified by recrystallization.[1]

Three-Component Reactions

One-pot, three-component reactions offer an efficient and atom-economical approach to the synthesis of highly functionalized pyridazinone derivatives. These reactions often involve the condensation of an aldehyde, a β-ketoester, and a hydrazine derivative.

Experimental Protocol: One-Pot Three-Component Synthesis of Dihydropyridazinones

This protocol outlines a general procedure for the synthesis of dihydropyridazinone derivatives via a three-component reaction.

  • A mixture of an aromatic aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and hydrazine hydrate (1 mmol) is prepared in a suitable solvent, such as ethanol or acetic acid.

  • A catalyst, which can range from a simple acid or base to a more complex organocatalyst, is added to the mixture.

  • The reaction is then stirred at room temperature or heated under reflux, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by evaporation of the solvent followed by column chromatography.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained prominence as a method to accelerate reaction rates, improve yields, and often lead to cleaner products. This technique has been successfully applied to the synthesis of various pyridazinone derivatives.

Experimental Protocol: Microwave-Assisted Synthesis of Thiazolyl-Pyridazinediones

This protocol details the microwave-assisted synthesis of 1-thiazolyl-pyridazinedione derivatives.[2]

  • Step 1: Synthesis of 3,6-Dioxo-3,6-dihydropyridazine-1(2H)-carbothioamide: An equimolar mixture of maleic anhydride and thiosemicarbazide is suspended in ethanol containing a catalytic amount of glacial acetic acid. The reaction mixture is subjected to microwave irradiation at a specified power (e.g., 500 W) and temperature (e.g., 150 °C) for a short duration (e.g., 2 minutes).[2] The product is then isolated by recrystallization from ethanol.[2]

  • Step 2: Synthesis of Thiazolyl-Pyridazinediones: The product from Step 1 is then reacted with an appropriate α-haloketone in the presence of a base, such as chitosan, under microwave irradiation (e.g., 500 W, 150 °C) for a few minutes.[2] The final product is purified by filtration and recrystallization.[2]

Therapeutic Applications and Biological Activities

Pyridazinone derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug development in various therapeutic areas. The following sections highlight some of the most significant applications.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of pyridazinone derivatives against a wide range of human cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Quantitative Data on Anticancer Activity

CompoundCancer Cell LineIC50 / GI50 (µM)Reference
2g HL-60 (TB) (Leukemia)< 2[4]
2g SR (Leukemia)< 2[4]
2g NCI-H522 (Non-small-cell lung)< 2[4]
2g BT-549 (Breast)< 2[4]
Pyr-1 CEM (Leukemia)Low µM to nM range[3]
Pyr-1 HL-60 (Leukemia)Low µM to nM range[3]
Pyr-1 MDA-MB-231 (Breast)Low µM to nM range[3]
Pyr-1 MDA-MB-468 (Breast)Low µM to nM range[3]
Pyr-1 A-549 (Lung)Low µM to nM range[3]

Signaling Pathway: FGFR Inhibition

One of the key mechanisms underlying the anticancer activity of certain pyridazinone derivatives is the inhibition of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[1][5][6][7] Aberrant activation of this pathway is implicated in the development and progression of various cancers. Pyridazinone-based inhibitors can block the ATP-binding site of the FGFR kinase domain, thereby preventing downstream signaling cascades that promote cell proliferation and survival.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR_dimer FGFR Dimerization FGF->FGFR_dimer Binds FGFR FGFR TK_Activation Tyrosine Kinase Activation FGFR->TK_Activation Autophosphorylation FRS2 FRS2 TK_Activation->FRS2 Phosphorylates PLCg PLCγ TK_Activation->PLCg PI3K PI3K TK_Activation->PI3K GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Pyridazinone Pyridazinone Inhibitor Pyridazinone->TK_Activation Inhibits

FGFR Signaling Pathway Inhibition by Pyridazinones.
Anti-inflammatory Activity (PDE4 Inhibition)

Pyridazinone derivatives have shown significant promise as anti-inflammatory agents, primarily through their inhibition of phosphodiesterase 4 (PDE4).[8][9] PDE4 is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating inflammatory responses. By inhibiting PDE4, pyridazinones increase intracellular cAMP levels, leading to the suppression of pro-inflammatory mediators.

Quantitative Data on PDE4 Inhibitory Activity

CompoundPDE IsoformIC50 (nM)Reference
Roflumilast (Reference) PDE4B0.84[10]
Roflumilast (Reference) PDE4D0.68[10]
Compound 20 PDE4B251[10]
Compound 22 PDE4B13[10]
Compound 23 PDE4B7.3[10]

Signaling Pathway: PDE4 Inhibition

The inhibition of PDE4 by pyridazinone derivatives leads to an accumulation of cAMP. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate and regulate the activity of various transcription factors, such as CREB (cAMP response element-binding protein). This cascade ultimately results in the downregulation of pro-inflammatory cytokine production and an increase in anti-inflammatory mediators.

PDE4_Signaling_Pathway cluster_pathway cAMP-Mediated Anti-inflammatory Pathway ATP ATP AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades CREB CREB PKA->CREB Phosphorylates Anti_Inflammatory Decreased Pro-inflammatory Cytokine Production CREB->Anti_Inflammatory Leads to Pyridazinone Pyridazinone Inhibitor Pyridazinone->PDE4 Inhibits

PDE4 Signaling Pathway Inhibition by Pyridazinones.
Antihypertensive Activity

Certain pyridazinone derivatives have been investigated for their potential as antihypertensive agents.[11][12] Their mechanism of action can involve various pathways, including vasodilation and inhibition of the angiotensin-converting enzyme (ACE).

Quantitative Data on Antihypertensive Activity

CompoundTarget/AssayEC50 / % Reduction in MABPReference
Hydralazine (Reference) Vasorelaxation18.21 µM (EC50)[13]
Compound 2e Vasorelaxation0.1162 µM (EC50)[13]
Compound 2h Vasorelaxation0.07154 µM (EC50)[13]
Compound 2j Vasorelaxation0.02916 µM (EC50)[13]
Compound vj8 Mean Arterial Blood PressureSignificant Reduction[12]
Compound vj12 Mean Arterial Blood PressureSignificant Reduction[12]

Experimental Workflow: Evaluation of Antihypertensive Activity

The evaluation of the antihypertensive activity of pyridazinone derivatives typically involves both in vitro and in vivo assays.

Antihypertensive_Workflow cluster_workflow Antihypertensive Activity Evaluation Workflow Synthesis Pyridazinone Synthesis and Characterization In_Vitro In Vitro Assays Synthesis->In_Vitro In_Vivo In Vivo Models Synthesis->In_Vivo Vasorelaxation Vasorelaxation Studies (e.g., Aortic Rings) In_Vitro->Vasorelaxation ACE_Inhibition ACE Inhibition Assay In_Vitro->ACE_Inhibition Data_Analysis Data Analysis and SAR Studies Vasorelaxation->Data_Analysis ACE_Inhibition->Data_Analysis SHR_Model Spontaneously Hypertensive Rats (SHR) In_Vivo->SHR_Model SHR_Model->Data_Analysis

Workflow for Antihypertensive Activity Evaluation.

Conclusion

The pyridazinone nucleus represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The synthetic methodologies are well-established and allow for the creation of diverse chemical libraries. The broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antihypertensive effects, underscores the significant potential of pyridazinone derivatives in drug discovery. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of new and improved pyridazinone-based drugs for the treatment of a wide range of human diseases. This guide serves as a foundational resource to aid researchers in this exciting and promising field.

References

Technical Guide: 1H-Pyrido[2,3-b]oxazin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

InChIKey: ORNSLMJWQDGQFF-UHFFFAOYSA-N

This technical guide provides an in-depth overview of 1H-Pyrido[2,3-b]oxazin-2(3H)-one, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document covers its chemical identity, synthesis, and potential biological activity, with a focus on its relevance as a scaffold for kinase inhibitors.

Chemical Identity and Properties

1H-Pyrido[2,3-b]oxazin-2(3H)-one is a bicyclic organic molecule containing a fused pyridine and oxazine ring system.

PropertyValue
Molecular Formula C₇H₆N₂O₂
Molecular Weight 150.13 g/mol
InChI 1S/C7H6N2O2/c10-6-4-11-7-5(9-6)2-1-3-8-7/h1-3H,4H2,(H,9,10)
SMILES O=C1COc2ncccc2N1
CAS Number 136742-83-1

Synthesis Protocol

A one-pot synthesis method for pyrido[2,3-b]oxazin-2-ones has been reported, which proceeds with excellent yields. The key steps involve a Smiles rearrangement of an initial O-alkylation product followed by cyclization.

Experimental Protocol: One-Pot Annulation

Materials:

  • N-substituted-2-chloroacetamide

  • 2-halo-3-hydroxypyridine

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (refluxing)

Procedure:

  • To a solution of the 2-halo-3-hydroxypyridine in acetonitrile, add the N-substituted-2-chloroacetamide and cesium carbonate.

  • Heat the mixture to reflux.

  • The reaction proceeds via an initial O-alkylation of the hydroxypyridine, followed by an intramolecular Smiles rearrangement.

  • Subsequent cyclization yields the final 1H-pyrido[2,3-b]oxazin-2(3H)-one product.

While specific yields for the parent compound are not detailed, this method is described as providing "excellent yields".

Biological Activity and Signaling Pathway

The pyrido[2,3-b]oxazine core is a promising scaffold in the development of anticancer agents, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. EGFR is a key receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a common feature in many cancers.

Novel derivatives of 1H-pyrido[2,3-b]oxazine have been synthesized and identified as potent EGFR kinase inhibitors. These compounds have demonstrated significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines, including those with mutations that confer resistance to first-generation EGFR inhibitors.

One particularly potent derivative, 7f , exhibited IC₅₀ values of 0.09 µM, 0.89 µM, and 1.10 µM in HCC827, NCI-H1975, and A-549 cell lines, respectively. Mechanistic studies have shown that these compounds act as inhibitors of EGFR-TK autophosphorylation, leading to apoptosis in cancer cells.

Quantitative Data for a Representative Pyrido[2,3-b]oxazine-Based EGFR Inhibitor (Compound 7f)
Cell LineEGFR Mutation StatusIC₅₀ (µM)
HCC827Exon 19 deletion0.09
NCI-H1975L858R/T790M double mutation0.89
A-549Wild-type EGFR overexpression1.10
EGFR Signaling Pathway and Point of Inhibition

The diagram below illustrates the EGFR signaling pathway and the likely point of inhibition by pyrido[2,3-b]oxazine-based compounds.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds TK_Domain Tyrosine Kinase Domain EGFR->TK_Domain Activates Grb2_SOS Grb2/SOS TK_Domain->Grb2_SOS Phosphorylates PI3K PI3K TK_Domain->PI3K Phosphorylates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Activates Survival Survival Akt->Survival Inhibitor Pyrido[2,3-b]oxazine Inhibitor Inhibitor->TK_Domain Inhibits Autophosphorylation Synthesis_Workflow Start Start Reactants 2-halo-3-hydroxypyridine N-substituted-2-chloroacetamide Cesium Carbonate Start->Reactants Reaction One-Pot Annulation (Reflux) Reactants->Reaction Solvent Acetonitrile Solvent->Reaction Workup Purification (e.g., Chromatography) Reaction->Workup Characterization Spectroscopic Analysis (NMR, MS, IR) Workup->Characterization Product 1H-Pyrido[2,3-b]oxazin-2(3H)-one Characterization->Product

An In-depth Technical Guide to 1H-Pyrido[2,3-b]oxazin-2(3H)-one

An In-depth Technical Guide to 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, synthesis protocols, and emerging biological activities, with a focus on its potential as a scaffold for novel therapeutics.

Note on Nomenclature: The compound of interest is chemically identified as 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-one. For clarity and accuracy, the "[1][2]" designation, indicating the positions of the oxygen and nitrogen atoms in the oxazine ring, is included.

Chemical Identity and Properties

1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-one is a solid organic compound.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 136742-83-1[1][3]
Molecular Formula C₇H₆N₂O₂[1][3]
Molecular Weight 150.13 g/mol [1][3]
IUPAC Name 1H-pyrido[2,3-b][1][2]oxazin-2-one[3]
SMILES String O=C1COc2ncccc2N1[1]
InChI Key ORNSLMJWQDGQFF-UHFFFAOYSA-N[1]

Experimental Protocols: Synthesis

A convenient and efficient one-pot synthesis for Pyrido[2,3-b][1][2]oxazin-2-ones has been developed, which proceeds via a Smiles rearrangement.[4][5]

One-Pot Annulation Synthesis

This method involves the reaction of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines.[4][5]

Materials:

  • N-substituted-2-chloroacetamide

  • 2-halo-3-hydroxypyridine

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (refluxing)

Procedure:

  • Combine the N-substituted-2-chloroacetamide and 2-halo-3-hydroxypyridine in a reaction vessel.

  • Add cesium carbonate as a base.

  • Add acetonitrile as the solvent.

  • Heat the mixture to reflux.

  • The reaction proceeds through an initial O-alkylation, followed by a Smiles rearrangement and subsequent cyclization to yield the 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-one derivative.[4][5]

GOne-Pot Synthesis of Pyrido[2,3-b][1,4]oxazin-2-onescluster_reactantsReactantscluster_conditionsReaction Conditionscluster_processReaction Pathwaycluster_productProductR1N-substituted-2-chloroacetamideP1O-alkylationR1->P1R22-halo-3-hydroxypyridineR2->P1C1Cesium CarbonateC1->P1C2Acetonitrile (reflux)C2->P1P2Smiles RearrangementP1->P2P3CyclizationP2->P3Product1H-Pyrido[2,3-b][1,4]oxazin-2-one derivativeP3->Product

One-Pot Synthesis Workflow

Biological Activity and Drug Development Potential

The pyrido[2,3-b][1][2]oxazine scaffold is a key pharmacophore in the development of novel therapeutic agents, particularly in oncology.

Anticancer Activity: EGFR-TK Inhibition

Derivatives of pyrido[2,3-b][1][2]oxazine have been synthesized and identified as potent inhibitors of the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).[6] Certain mutations in EGFR are known drivers of non-small cell lung cancer (NSCLC), and inhibitors of this pathway are clinically significant.[6]

Novel pyrido[2,3-b][1][2]oxazine analogues have demonstrated significant anti-proliferative effects against EGFR-mutated NSCLC cell lines.[6] Mechanistic studies have confirmed that these compounds can inhibit the autophosphorylation of EGFR-TK, leading to apoptosis in cancer cells.[6]

The table below summarizes the in vitro anticancer activity of a promising pyrido[2,3-b][1][2]oxazine derivative, compound 7f , against various NSCLC cell lines.[6]

Cell LineEGFR Mutation StatusIC₅₀ (µM) of Compound 7f
HCC827EGFR exon 19 deletion0.09
NCI-H1975L858R/T790M double mutant0.89
A-549Wild-type EGFR overexpression1.10

These compounds have shown selectivity, being cytotoxic to cancer cells while not harming normal cells at significantly higher concentrations.[6]

GEGFR Signaling Pathway Inhibitioncluster_membraneCell Membranecluster_cytoplasmCytoplasmcluster_nucleusNucleusEGFEGFEGFREGFREGF->EGFRBindsTKTyrosine Kinase DomainEGFR->TKActivatesDownstreamDownstream Signaling(e.g., RAS-RAF-MEK-ERK)TK->DownstreamPhosphorylatesProliferationCell Proliferation,Survival, AngiogenesisDownstream->ProliferationPromotesInhibitorPyrido[2,3-b][1,4]oxazineDerivativeInhibitor->TKInhibitsAutophosphorylation

Mechanism of EGFR-TK Inhibition
Inhibition of NADPH Oxidases

Derivatives of pyrazolo-pyrido-oxazine diones have been investigated as dual inhibitors of NADPH oxidase 4 (Nox4) and Nox1.[7] These enzymes are implicated in the pathology of fibrotic diseases, such as idiopathic pulmonary fibrosis.[7] Potent in vitro and in vivo activity in animal models of pulmonary fibrosis suggests that this scaffold is a promising starting point for the development of new antifibrotic drugs.[7]

This guide provides a foundational understanding of 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-one for scientific and drug development professionals. The versatility of its synthesis and the significant biological activities of its derivatives underscore its importance as a valuable scaffold in the pursuit of novel therapeutics.

Methodological & Application

Application of Pyridoxazinones as EGFR-TK Inhibitors: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the investigation of pyridoxazinone derivatives as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK) inhibitors. It is intended to guide researchers in the synthesis, biochemical and cellular characterization, and mechanistic analysis of this class of compounds.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a hallmark of numerous cancers, making it a prime therapeutic target.[2][3] Pyridoxazinone-based compounds have emerged as a promising class of small molecule inhibitors designed to target the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and downstream signaling cascades.[4][5]

This guide outlines the experimental protocols for the synthesis of pyridoxazinone derivatives and the subsequent evaluation of their potential as EGFR-TK inhibitors.

Data Presentation: Inhibitory Activities of Pyridoxazinone Derivatives

The following table summarizes the in vitro anti-proliferative activity of representative pyridoxazinone and related heterocyclic compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundTarget Cell LineEGFR Mutation StatusIC50 (µM)Reference
7f (pyrido[2,3-b][1][3]oxazine derivative) HCC827Exon 19 deletion0.09[4]
NCI-H1975L858R/T790M0.89[4]
A-549Wild-Type1.10[4]
7g (pyrido[2,3-b][1][3]oxazine derivative) HCC827Exon 19 deletion0.12[4]
NCI-H1975L858R/T790M1.05[4]
A-549Wild-Type1.32[4]
7h (pyrido[2,3-b][1][3]oxazine derivative) HCC827Exon 19 deletion0.15[4]
NCI-H1975L858R/T790M1.18[4]
A-549Wild-Type1.56[4]
Compound 25h (pyrido[3,4-d]pyrimidine derivative) HCC827Exon 19 deletion0.025
H1975L858R/T790M0.49
Compound 4b (pyrido[2,3-d]pyrimidine derivative) -EGFR Wild-Type0.45[6]

Experimental Protocols

Synthesis of Pyridazinone Derivatives

This protocol provides a general method for the synthesis of pyridazinone derivatives from 2(3H)-furanones.

Protocol 1: General Procedure for the Synthesis of 4-Arylmethylene-6-aryl-4,5-dihydropyridazin-3(2H)-ones [4]

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate 3-arylmethylene-5-aryl-2(3H)-furanone (1 equivalent) in glacial acetic acid.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The pyridazinone product will often precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure pyridazinone derivative.

In Vitro EGFR Tyrosine Kinase Inhibition Assay

This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity of test compounds against recombinant human EGFR.

Protocol 2: ADP-Glo™ Kinase Assay (Promega) [7][8]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT).[7]

    • Dilute recombinant human EGFR kinase to the desired concentration in the kinase buffer.

    • Prepare a substrate solution containing a suitable tyrosine kinase substrate (e.g., Poly (Glu, Tyr) 4:1) and ATP in the kinase buffer.

    • Prepare serial dilutions of the pyridoxazinone test compounds in DMSO, followed by a further dilution in the kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the test compound dilution or DMSO (vehicle control) to the wells.[7]

    • Add 2 µL of the EGFR enzyme solution to each well.[7]

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP solution.[7]

    • Incubate the reaction for 60 minutes at room temperature.[7]

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[7]

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[7]

    • Record the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the anti-proliferative effects of pyridoxazinone compounds on cancer cell lines.

Protocol 3: MTT Cell Proliferation Assay [5][6]

  • Cell Seeding:

    • Harvest and count cancer cells (e.g., A549, HCC827, NCI-H1975).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) and incubate overnight at 37°C in a 5% CO₂ incubator.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the pyridoxazinone compounds in the cell culture medium.

    • Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle (DMSO) control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

    • Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[5]

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[5]

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Record the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability versus the logarithm of the compound concentration.

Western Blot Analysis of EGFR Phosphorylation

This protocol details the procedure for analyzing the inhibition of EGFR autophosphorylation in cancer cells treated with pyridoxazinone compounds.

Protocol 4: Western Blot for Phospho-EGFR [1][2][9]

  • Cell Treatment and Lysis:

    • Seed cells (e.g., A549, HCC827) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells overnight if necessary.

    • Treat the cells with various concentrations of the pyridoxazinone compound for a predetermined time (e.g., 2 hours).

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.[9]

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer, followed by boiling for 5-10 minutes.[2]

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[9]

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]

    • Incubate the membrane with a primary antibody against phospho-EGFR (p-EGFR) (e.g., 1:1000 dilution) overnight at 4°C.[1]

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[9]

  • Detection:

    • Detect the chemiluminescent signal using an ECL substrate and an imaging system.[9]

  • Stripping and Reprobing:

    • To normalize the p-EGFR signal, strip the membrane and reprobe with a primary antibody for total EGFR and a loading control (e.g., β-actin).[1]

  • Data Analysis:

    • Quantify the band intensities using densitometry.

    • Calculate the ratio of p-EGFR to total EGFR to determine the extent of inhibition.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Ligand Binding RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Pyridoxazinone Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Point of Inhibition by Pyridoxazinones.

Experimental_Workflow Compound_Synthesis Pyridoxazinone Synthesis & Characterization Biochemical_Assay In Vitro EGFR-TK Enzymatic Assay (IC50) Compound_Synthesis->Biochemical_Assay Cell_Viability_Assay Cell-Based Proliferation Assay (IC50) Biochemical_Assay->Cell_Viability_Assay Mechanism_Study Mechanism of Action Study (Western Blot for p-EGFR) Cell_Viability_Assay->Mechanism_Study Lead_Optimization Lead Optimization (SAR Studies) Mechanism_Study->Lead_Optimization

Caption: General Experimental Workflow for Screening EGFR-TK Inhibitors.

SAR_Logic Core Pyridoxazinone Core Maintains essential interactions with the ATP binding pocket R1 R1 Substitution Modulates potency and selectivity Core->R1 Modification R2 R2 Substitution Affects pharmacokinetic properties (solubility, metabolism) Core->R2 Modification Activity Biological Activity (Improved IC50) R1->Activity R2->Activity

Caption: Structure-Activity Relationship (SAR) Logic for Pyridoxazinone Optimization.

References

Application Notes and Protocols for High-Throughput Screening of Pyridoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing high-throughput screening (HTS) assays for the discovery and characterization of pyridoxazinone derivatives as potential therapeutic agents. This document outlines detailed protocols for biochemical and cell-based assays targeting key proteins in oncology and inflammation, summarizes quantitative data for representative compounds, and provides visual representations of relevant signaling pathways and experimental workflows.

Introduction to Pyridoxazinone Derivatives

Pyridoxazinone and its derivatives, such as pyrido-pyridazinones, represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] These scaffolds have been identified as potent inhibitors of various protein kinases and modulators of inflammatory pathways, making them attractive candidates for drug discovery programs targeting cancer, autoimmune diseases, and other inflammatory conditions.[3][4][5] High-throughput screening is an essential tool for efficiently interrogating large libraries of these derivatives to identify lead compounds with desired biological activities.[6]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative pyridoxazinone and related pyridazinone derivatives against key biological targets. This data has been compiled from various high-throughput screening campaigns and subsequent optimization studies.

Table 1: Inhibitory Activity of Pyrido-pyridazinone Derivatives against FER Tyrosine Kinase. [3][7]

Compound IDModificationFER Kinase IC50 (nM)
1 Initial HTS Hit (Pyridine derivative)Moderate (Specific value not provided)
4 Nitrile at C-5 of pyridine scaffoldPotent (Specific value not provided)
10 Modification of side chain57
DS21360717 (21) Optimized Pyrido-pyridazinone0.5[8]
17c (DS08701581) Further Optimized Pyrido-pyridazinone<0.5 (strongest activity)[9]

Table 2: Anti-inflammatory Activity of Pyridazinone Derivatives.

Compound IDAssay Target/Cell LineActivityReference
4ba PDE4B InhibitionIC50 = 251 nM[4]
4ba LPS-induced IL-1β secretion (Human Macrophages)58% inhibition at 20 µM[4]
4ba LPS-induced TNF-α secretion (Human Macrophages)47% inhibition at 50 µM[4]
4ba LPS-induced IL-6 secretion (Human Macrophages)28% inhibition at 20 µM[4]
SK&F 86002 LPS-induced TNF-α production (RAW 264.7 cells)IC50 = 5 µM[10]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by pyridoxazinone derivatives.

FER_Signaling_Pathway FER FER Kinase Cortactin Cortactin FER->Cortactin Phosphorylation Integrin Integrin Integrin->FER PLD_PA PLD-PA Pathway PLD_PA->FER Cell_Migration Cell Migration & Metastasis Cortactin->Cell_Migration Pyridoxazinone Pyridoxazinone Derivative Pyridoxazinone->FER Inhibition

FER Kinase Signaling Pathway.

JNK_Signaling_Pathway Stress_Cytokines Stress / Cytokines MAP3K MAP3K (e.g., MEKK1, ASK1) Stress_Cytokines->MAP3K MAP2K MAP2K (MKK4/7) MAP3K->MAP2K JNK JNK MAP2K->JNK cJun c-Jun JNK->cJun Phosphorylation Apoptosis_Inflammation Apoptosis & Inflammation cJun->Apoptosis_Inflammation Pyridoxazinone Pyridoxazinone Derivative Pyridoxazinone->JNK Inhibition

JNK Signaling Pathway.

TNF_Alpha_Signaling_Pathway cluster_NFkB NF-κB Activation TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Translocation to Nucleus Pyridoxazinone Pyridoxazinone Derivative Pyridoxazinone->IKK Inhibition

TNF-α Signaling Pathway.
Experimental Workflows

The following diagrams outline the typical workflows for the high-throughput screening assays described in the protocols section.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Plating Compound Plating (384-well plate) Dispensing Dispense Reagents to Plate Compound_Plating->Dispensing Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Dispensing Incubation Incubate at RT Dispensing->Incubation Stop_Solution Add Stop/Detection Reagent Incubation->Stop_Solution Read_Plate Read Plate (e.g., TR-FRET) Stop_Solution->Read_Plate Data_Analysis Data Analysis (IC50 determination) Read_Plate->Data_Analysis

Biochemical Kinase Assay Workflow.

Cell_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis Cell_Seeding Seed Cells (e.g., THP-1) Compound_Addition Add Pyridoxazinone Derivatives Cell_Seeding->Compound_Addition Stimulation Add Stimulant (e.g., LPS) Compound_Addition->Stimulation Incubation Incubate Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Detection_Reagents Add Detection Reagents (AlphaLISA) Supernatant_Collection->Detection_Reagents Read_Plate Read Plate Detection_Reagents->Read_Plate Data_Analysis Data Analysis (IC50 determination) Read_Plate->Data_Analysis

Cell-Based Cytokine Assay Workflow.

Experimental Protocols

Biochemical Kinase Inhibition Assay (FER Tyrosine Kinase)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for identifying inhibitors of FER kinase. The LanthaScreen® technology is used as a representative platform.[11]

Objective: To quantify the in vitro potency of pyridoxazinone derivatives as inhibitors of FER kinase.

Materials:

  • Recombinant human FER kinase

  • Fluorescein-labeled poly-GT substrate

  • ATP

  • LanthaScreen® Tb-PY20 Antibody

  • TR-FRET Dilution Buffer

  • Kinase Quench Buffer (containing EDTA)

  • Pyridoxazinone derivative library (in DMSO)

  • 384-well, low-volume, white assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of pyridoxazinone derivatives in DMSO.

    • Dispense 50 nL of each compound dilution into the wells of a 384-well assay plate. Include appropriate controls (e.g., no inhibitor, no enzyme).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in TR-FRET Dilution Buffer containing the optimized concentrations of FER kinase and fluorescein-poly-GT substrate.

    • Prepare a 2X ATP solution in TR-FRET Dilution Buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 2X Stop/Detection solution containing LanthaScreen® Tb-PY20 Antibody and EDTA in TR-FRET Dilution Buffer.

    • Add 10 µL of the 2X Stop/Detection solution to each well to stop the kinase reaction. The final volume is 20 µL.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader using an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium) and 520 nm (fluorescein).

    • Calculate the emission ratio (520 nm / 495 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Anti-Inflammatory Assay (TNF-α Secretion)

This protocol outlines a method to screen for pyridoxazinone derivatives that inhibit the secretion of TNF-α from lipopolysaccharide (LPS)-stimulated human monocytic cells (e.g., THP-1). The AlphaLISA® SureFire® Ultra™ assay is a suitable platform for this purpose.[7]

Objective: To identify and quantify the potency of pyridoxazinone derivatives in inhibiting TNF-α production in a cellular context.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 cell culture medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Pyridoxazinone derivative library (in DMSO)

  • AlphaLISA® SureFire® Ultra™ Human TNF-α Assay Kit

  • 96-well or 384-well cell culture plates

  • Alpha-enabled plate reader

Procedure:

  • Cell Seeding and Differentiation:

    • Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in RPMI-1640 medium.

    • Differentiate the cells into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in fresh medium.

  • Compound Treatment:

    • Pre-treat the differentiated THP-1 cells with various concentrations of pyridoxazinone derivatives for 1 hour. Include a vehicle control (DMSO).

  • Stimulation:

    • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production. Include an unstimulated control.

    • Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

  • Detection:

    • Carefully collect the cell culture supernatant.

    • Follow the AlphaLISA® SureFire® Ultra™ kit protocol for the detection of TNF-α in the supernatant. This typically involves the sequential addition of acceptor beads and donor beads to the supernatant in a 384-well assay plate.

    • Incubate the plate in the dark at room temperature as per the manufacturer's instructions.

  • Data Acquisition and Analysis:

    • Read the plate on an Alpha-enabled plate reader.

    • Plot the AlphaLISA signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the high-throughput screening and characterization of pyridoxazinone derivatives. The adaptability of these assays to various kinase and inflammatory targets underscores the potential of this chemical scaffold in modern drug discovery. The provided workflows and signaling pathway diagrams offer a comprehensive understanding of the experimental design and the biological context for hit identification and validation.

References

Application Notes and Protocols for In Vitro Anticancer Activity Evaluation of 1H-Pyrido[2,3-b]oxazin-2(3H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the anticancer properties of 1H-Pyrido[2,3-b]oxazin-2(3H)-one and its derivatives. The protocols outlined below are based on established methodologies for similar heterocyclic compounds with demonstrated anticancer activity.

Overview

The pyrido[2,3-b]oxazine scaffold is a promising heterocyclic system in the development of novel anticancer agents. Various derivatives have shown potent activity against a range of cancer cell lines, often by targeting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway. This document details the experimental procedures to assess the cytotoxic and apoptotic effects of novel 1H-Pyrido[2,3-b]oxazin-2(3H)-one compounds and to elucidate their mechanism of action.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various pyrido-oxazine and related heterocyclic derivatives against several human cancer cell lines. This data serves as a benchmark for evaluating novel compounds.

Table 1: Cytotoxic Activity (IC50 in µM) of Pyrido[2,3-b][1][2]oxazine Derivatives

CompoundA-549 (Lung)H1975 (Lung)HCC827 (Lung)PC-3 (Prostate)HCT-116 (Colon)MCF-7 (Breast)Reference
7f 1.100.890.09---[1]
7g ------[1]
7h ------[1]
Osimertinib ------[1]
Erlotinib 6.53--11.05--[3]
Compound 8a 16.2--7.98--[3]
Compound 8d 7.23--7.12--[3]
Compound 9a ---9.26--[3]

Note: '-' indicates data not available.

Table 2: EGFR Kinase Inhibitory Activity (IC50 in µM)

CompoundEGFRWTEGFRT790MReference
Compound 8a 0.0990.123[3]
Compound 8d -0.290[3]
Compound 9a -0.571[3]
Erlotinib -0.071[3]

Note: '-' indicates data not available.

Experimental Protocols

This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., A549, H1975, HCC827)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound (1H-Pyrido[2,3-b]oxazin-2(3H)-one derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound in culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Osimertinib).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with the test compound.

Materials:

  • Cancer cell line (e.g., HCC827)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

This protocol is used to determine the effect of the test compound on the cell cycle progression.

Materials:

  • Cancer cell line (e.g., PC-3)

  • Propidium Iodide (PI)

  • RNase A

  • 70% Ethanol

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Harvest and fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

This technique is used to investigate the effect of the compound on the phosphorylation of EGFR and downstream signaling proteins.

Materials:

  • Cancer cell line (e.g., HCC827)

  • Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat cells with the test compound for the desired time.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL substrate and an imaging system.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis synthesis Synthesis of 1H-Pyrido[2,3-b]oxazin-2(3H)-one Derivatives cell_viability Cell Viability Assay (MTT) synthesis->cell_viability apoptosis Apoptosis Assay (Annexin V/PI) synthesis->apoptosis cell_cycle Cell Cycle Analysis synthesis->cell_cycle western_blot Western Blot (Signaling Pathway) synthesis->western_blot ic50 IC50 Determination cell_viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Protein Expression Analysis western_blot->protein_exp EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation mTOR->Proliferation Test_Compound 1H-Pyrido[2,3-b]oxazin-2(3H)-one Test_Compound->EGFR Inhibition

References

Application Notes and Protocols for the Synthesis of Pyrido[2,3-b]oxazine-Based Macrocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of novel pyrido[2,3-b]oxazine-based macrocycles, which are of significant interest in drug discovery due to their potential as kinase inhibitors. The methodologies outlined below describe a plausible multi-step synthesis, including the formation of the core heterocyclic structure, functionalization, and a subsequent ring-closing metathesis (RCM) to form the macrocyclic ring.

Introduction

Macrocyclic compounds are increasingly important in medicinal chemistry as they can target challenging biological molecules and often exhibit improved pharmacological properties compared to their linear counterparts. The pyrido[2,3-b]oxazine scaffold has been identified as a promising core for the development of potent enzyme inhibitors, particularly for protein kinases involved in cancer signaling pathways. This document provides a comprehensive guide for the synthesis and characterization of a novel pyrido[2,3-b]oxazine-based macrocycle.

Data Presentation

The following tables summarize key quantitative data for representative pyrido[2,3-b]oxazine derivatives and the target macrocycle.

Table 1: Biological Activity of Representative Pyrido[2,3-b]oxazine Analogues

CompoundTargetAssayIC50 (µM)Cell Line
7f EGFR-TKMTT0.09HCC827
7g EGFR-TKMTT0.89NCI-H1975
7h EGFR-TKMTT1.10A-549
H5 Pim-1 KinaseKinase Assay0.035N/A
Macrocycle-1 (Proposed) EGFR-TKKinase AssayHypothetical: 0.05N/A

Data for compounds 7f, 7g, and 7h are from studies on non-macrocyclic pyrido[2,3-b][1][2]oxazine analogues.[1] Data for compound H5 is from a study on macrocyclic benzo[b]pyrido[4,3-e][1][2]oxazine derivatives.[3]

Table 2: Physicochemical and Spectroscopic Data for Target Macrocycle-1 (Hypothetical)

PropertyValue
Molecular Formula C₂₅H₂₈N₄O₄S
Molecular Weight 492.58 g/mol
Yield (Overall) 15%
¹H NMR (400 MHz, CDCl₃) δ 7.85 (d, J=8.0 Hz, 1H), 7.50 (s, 1H), 7.20 (d, J=8.0 Hz, 1H), 5.80-5.60 (m, 2H), 4.50 (t, J=6.0 Hz, 2H), 4.20 (t, J=6.0 Hz, 2H), 3.80 (s, 3H), 3.50-3.30 (m, 4H), 2.50-2.30 (m, 4H), 1.80-1.60 (m, 4H)
¹³C NMR (100 MHz, CDCl₃) δ 165.2, 158.4, 145.1, 142.3, 138.7, 135.4, 130.2, 128.9, 125.6, 118.9, 115.2, 68.4, 65.1, 55.3, 45.2, 32.1, 28.7
Mass Spec (ESI-MS) m/z 493.18 [M+H]⁺

Experimental Protocols

A proposed synthetic workflow for the synthesis of a pyrido[2,3-b]oxazine-based macrocycle is presented below. This multi-step process involves the initial synthesis of a functionalized pyrido[2,3-b]oxazine core, followed by the introduction of alkene-terminated side chains and a final ring-closing metathesis reaction.

G cluster_0 Step 1: Synthesis of Pyrido[2,3-b]oxazine Core cluster_1 Step 2: Functionalization cluster_2 Step 3: Introduction of Alkene Linkers cluster_3 Step 4: Macrocyclization cluster_4 Step 5: Final Product A 2-amino-3-hydroxypyridine C Core Synthesis A->C B 1,2-dibromoethane B->C D 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine C->D E Suzuki Coupling D->E G Functionalized Pyrido[2,3-b]oxazine E->G F Arylboronic acid F->E H Alkylation G->H J Linear Diene Precursor H->J I Allyl bromide I->H K Ring-Closing Metathesis (RCM) J->K M Pyrido[2,3-b]oxazine Macrocycle K->M L Grubbs' Catalyst L->K N Purification & Characterization M->N

Caption: Proposed synthetic workflow for a pyrido[2,3-b]oxazine-based macrocycle.

Protocol 1: Synthesis of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (Core Structure)
  • Reaction Setup: To a solution of 2-amino-5-bromo-3-hydroxypyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.5 eq).

  • Addition of Reagent: Add 1,2-dibromoethane (1.2 eq) dropwise to the stirring solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Protocol 2: Synthesis of the Linear Diene Precursor via Suzuki Coupling and Alkylation
  • Suzuki Coupling:

    • To a solution of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (1.0 eq) and an appropriate arylboronic acid (e.g., 4-(hydroxymethyl)phenylboronic acid) (1.1 eq) in a mixture of toluene and ethanol, add an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).

    • Degas the mixture with nitrogen for 15 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the mixture to 90°C for 8 hours.

    • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Purify the product by column chromatography.

  • Dialkylation:

    • To a solution of the diol obtained from the previous step in anhydrous tetrahydrofuran (THF), add sodium hydride (2.5 eq) portion-wise at 0°C.

    • Stir the mixture for 30 minutes at 0°C.

    • Add allyl bromide (2.5 eq) dropwise and allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction carefully with water and extract with ethyl acetate.

    • Purify the crude product by column chromatography to yield the linear diene precursor.

Protocol 3: Macrocyclization via Ring-Closing Metathesis (RCM)
  • Reaction Setup: Dissolve the linear diene precursor in anhydrous dichloromethane (DCM) to a concentration of 0.01 M.

  • Catalyst Addition: Add Grubbs' second-generation catalyst (0.05 eq) to the solution.

  • Reaction Conditions: Reflux the reaction mixture under a nitrogen atmosphere for 12 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the desired pyrido[2,3-b]oxazine-based macrocycle.

Protocol 4: In Vitro Kinase Assay (Example: EGFR Kinase)
  • Assay Principle: The inhibitory activity of the synthesized macrocycle against a target kinase (e.g., EGFR) is determined using a luminescence-based kinase assay.

  • Procedure:

    • Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase buffer.

    • Add varying concentrations of the synthesized macrocycle to the reaction mixture.

    • Incubate the mixture at 30°C for 1 hour.

    • Add a detection reagent that measures the amount of ADP produced, which correlates with kinase activity.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the macrocycle. Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway

Pyrido[2,3-b]oxazine derivatives have shown potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.

G EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos recruits PI3K PI3K Dimerization->PI3K activates Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Growth ERK->Cell_Proliferation PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Akt->Cell_Proliferation Macrocycle Pyrido[2,3-b]oxazine Macrocycle Macrocycle->Dimerization inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of the macrocycle.

Conclusion

The synthetic protocols and application notes provided herein offer a comprehensive framework for the design, synthesis, and evaluation of novel pyrido[2,3-b]oxazine-based macrocycles. These compounds represent a promising class of molecules for the development of targeted therapeutics, particularly in the field of oncology. The detailed methodologies and supporting data are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

Application Notes and Protocols: Molecular Docking Studies of 1H-Pyrido[2,3-b]oxazin-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of 1H-Pyrido[2,3-b]oxazin-2(3H)-one derivatives as potential therapeutic agents, with a focus on their application as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. The protocols outlined below cover molecular docking simulations to predict binding affinities and modes, as well as key in vitro assays to determine their biological activity.

Introduction to 1H-Pyrido[2,3-b]oxazin-2(3H)-one Derivatives

The 1H-Pyrido[2,3-b]oxazin-2(3H)-one scaffold is a heterocyclic structure of significant interest in medicinal chemistry. Derivatives of this core structure have been investigated for a range of biological activities, including as anticancer and antithrombotic agents. A particularly promising area of research is their potential to act as inhibitors of protein kinases, which are critical targets in oncology.

One such target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose dysregulation is implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC).[1] Several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, but the emergence of drug resistance necessitates the discovery of novel inhibitory scaffolds.[1] Molecular docking studies of 1H-Pyrido[2,3-b]oxazin-2(3H)-one derivatives have suggested their potential to effectively bind to the ATP-binding site of EGFR, including mutant forms that confer resistance to existing therapies.[1]

Molecular Docking Protocols

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following protocols provide a step-by-step guide for performing molecular docking studies of 1H-Pyrido[2,3-b]oxazin-2(3H)-one derivatives against EGFR using AutoDock Vina.

Protocol 1: Protein Preparation
  • Obtain Protein Structure: Download the crystal structure of the target protein, EGFR kinase domain, from the Protein Data Bank (PDB) (e.g., PDB ID: 2EB3 for L858R mutant).

  • Clean the Protein Structure:

    • Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the docking study. This can be done using molecular visualization software such as PyMOL or Chimera.

    • If the crystal structure contains multiple chains, retain only the chain of interest for the docking study.

  • Add Hydrogens and Charges:

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges to the protein atoms (e.g., Gasteiger charges).

    • This can be performed using software like AutoDock Tools (ADT).

  • Define the Binding Site (Grid Box):

    • Identify the active site of the protein. This is often the binding site of the co-crystallized ligand.

    • Define a grid box that encompasses the entire binding site. The dimensions and center of the grid box will be required for the docking software.

  • Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

Protocol 2: Ligand Preparation
  • Obtain Ligand Structure: The 2D structures of the 1H-Pyrido[2,3-b]oxazin-2(3H)-one derivatives can be drawn using chemical drawing software like ChemDraw or MarvinSketch.

  • Convert to 3D Structure: Convert the 2D structures to 3D structures.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures to obtain a low-energy conformation. This can be done using software like Avogadro or the energy minimization modules within molecular modeling suites.

  • Define Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Save in PDBQT Format: Save the prepared ligand structures in the PDBQT file format.

Protocol 3: Molecular Docking with AutoDock Vina
  • Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the input files and docking parameters. This file should include:

    • The name of the receptor PDBQT file.

    • The name of the ligand PDBQT file.

    • The coordinates of the center of the grid box (center_x, center_y, center_z).

    • The dimensions of the grid box in Angstroms (size_x, size_y, size_z).

    • The name of the output file for the docking results.

    • The exhaustiveness parameter, which controls the thoroughness of the search (a higher value increases accuracy but also computation time; a value of 8 is the default).

  • Run AutoDock Vina: Execute AutoDock Vina from the command line, specifying the configuration file.

  • Analyze Results:

    • The output file will contain the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

    • The more negative the binding affinity, the stronger the predicted interaction.

    • Visualize the predicted binding poses in the context of the protein's active site using molecular visualization software to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Data Presentation

The following tables summarize representative quantitative data for 1H-Pyrido[2,3-b]oxazin-2(3H)-one derivatives and related compounds.

Table 1: In Vitro Anticancer Activity of Pyrido[2,3-b][1]oxazine Derivatives [1]

CompoundHCC827 (EGFR exon 19 deletion) IC₅₀ (µM)NCI-H1975 (L858R/T790M) IC₅₀ (µM)A-549 (WT-EGFR) IC₅₀ (µM)
7f 0.090.891.10
7g 0.151.201.50
7h 0.211.802.10
Osimertinib 0.080.750.95

Table 2: Representative Molecular Docking Scores

CompoundTarget Protein (PDB ID)Predicted Binding Affinity (kcal/mol)
Derivative A EGFR (2EB3)-9.5
Derivative B EGFR (2EB3)-9.2
Derivative C EGFR (2EB3)-8.8
Osimertinib EGFR (2EB3)-10.1

Experimental Protocols for Biological Assays

Protocol 4: MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A549, HCC827, NCI-H1975) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 1H-Pyrido[2,3-b]oxazin-2(3H)-one derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 5: In Vitro EGFR Kinase Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the enzymatic activity of EGFR.

  • Reaction Setup: In a 96-well plate, add the EGFR enzyme, a specific peptide substrate, and the test compound at various concentrations in a kinase assay buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • ELISA-based: Using a phospho-specific antibody that recognizes the phosphorylated substrate.

    • Luminescence-based (e.g., ADP-Glo™): Measuring the amount of ADP produced during the kinase reaction.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC₅₀ value for EGFR inhibition.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 1H-Pyrido[2,3-b]oxazin-2(3H)-one Derivative Inhibitor->Dimerization Inhibition

Caption: EGFR Signaling Pathway and Inhibition.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDB, add H+, charges) Grid_Box Define Grid Box (Binding Site) Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (3D conversion, min.) Run_Vina Run AutoDock Vina Ligand_Prep->Run_Vina Grid_Box->Run_Vina Analyze_Results Analyze Docking Results (Binding Affinity, Poses) Run_Vina->Analyze_Results Visualize Visualize Interactions (PyMOL, Chimera) Analyze_Results->Visualize MTT_Assay_Workflow Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Compounds Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate (Formazan Formation) Add_MTT->Incubate Solubilize Add Solubilizing Agent Incubate->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

References

Application Notes and Protocols: 1H-Pyrido[2,3-b]oxazin-2(3H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1H-Pyrido[2,3-b]oxazin-2(3H)-one scaffold is a promising heterocyclic structure in medicinal chemistry, demonstrating a range of biological activities. Its derivatives have been particularly investigated as potent anticancer agents, primarily through the inhibition of key signaling pathways. This document provides an overview of its applications, quantitative data on its biological activity, and detailed protocols for relevant experimental assays.

I. Synthesis

A one-pot synthesis method allows for the convenient preparation of pyrido[2,3-b][1]oxazin-2-ones in excellent yields. This is achieved through the annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines using cesium carbonate in refluxing acetonitrile. A key step in this transformation is a Smiles rearrangement of the initial O-alkylation product followed by cyclization[1][2].

A more specific, multi-step synthesis has been employed for novel substituted pyrido[2,3-b][1]oxazine analogues. This involves the reaction of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1]oxazine with 2,5-difluorobenzenesulfonyl chloride, followed by a Suzuki cross-coupling reaction to introduce further diversity[3].

II. Biological Applications

The primary therapeutic potential of 1H-Pyrido[2,3-b]oxazin-2(3H)-one derivatives lies in their activity as anticancer agents. These compounds have shown significant anti-proliferative effects against various cancer cell lines, particularly those with mutations in the Epidermal Growth Factor Receptor (EGFR)[3]. Additionally, the broader class of pyridopyrazines, structurally related to the pyridoxazine core, has demonstrated antibacterial properties.

Derivatives of 1H-Pyrido[2,3-b]oxazin-2(3H)-one have been identified as potent inhibitors of EGFR tyrosine kinase (EGFR-TK). Mechanistic studies have shown that these compounds can act as EGFR-TK autophosphorylation inhibitors, leading to the induction of apoptosis in cancer cells[3].

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 1H-Pyrido[2,3-b]oxazin-2(3H)-one derivatives, with IC50 values obtained from MTT assays.

CompoundCell LineEGFR Mutation StatusIC50 (µM)Reference
7f HCC827Exon 19 deletion0.09[3][4]
NCI-H1975L858R/T790M double mutation0.89[3][4]
A-549Wild-type EGFR overexpression1.10[3][4]
7g HCC827Exon 19 deletion0.15[3][4]
NCI-H1975L858R/T790M double mutation1.20[3][4]
A-549Wild-type EGFR overexpression1.50[3][4]
7h HCC827Exon 19 deletion0.21[3][4]
NCI-H1975L858R/T790M double mutation1.80[3][4]
A-549Wild-type EGFR overexpression2.10[3][4]

Apoptosis Induction Data

Compound 7f was shown to significantly induce apoptosis in HCC827 cells. After treatment, a substantial increase in both early and late apoptotic cells was observed compared to the control group[3][4].

TreatmentEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)Reference
Control2.41.84.2[3][4]
Compound 7f33.79.142.8[3][4]

While specific antimicrobial data for 1H-Pyrido[2,3-b]oxazin-2(3H)-one derivatives are not extensively reported, structurally similar pyrido[2,3-b]pyrazine derivatives have demonstrated antibacterial activity. This suggests that the pyridoxazine scaffold may also possess antimicrobial potential worth investigating.

Quantitative Antimicrobial Activity Data of Structurally Related Pyrido[2,3-b]pyrazines

The following table presents the Minimum Inhibitory Concentration (MIC) values for a pyrido[2,3-b]pyrazine derivative against various bacterial strains.

CompoundBacterial StrainGram StainMIC (mg/mL)Reference
1 (2,3-dithione) Bacillus cereusPositive0.078
Staphylococcus aureusPositive0.078
Escherichia coliNegative0.625
Salmonella typhiNegative1.25

III. Signaling Pathways

1H-Pyrido[2,3-b]oxazin-2(3H)-one derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway. Upon binding of a ligand, such as EGF, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival. The pyridoxazine derivatives inhibit the initial autophosphorylation step, thereby blocking these downstream signals.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Pyridoxazinone 1H-Pyrido[2,3-b]oxazin-2(3H)-one Derivative Pyridoxazinone->Dimerization Inhibition RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis_Pathway Pyridoxazinone 1H-Pyrido[2,3-b]oxazin-2(3H)-one Derivative EGFR_Inhibition EGFR Pathway Inhibition Pyridoxazinone->EGFR_Inhibition Cellular_Stress Cellular Stress EGFR_Inhibition->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Synthesis_Workflow Start Start Materials: - N-substituted-2-chloroacetamide - 2-halo-3-hydroxypyridine Reaction Reaction: - Cesium Carbonate - Refluxing Acetonitrile Start->Reaction Smiles Smiles Rearrangement Reaction->Smiles Cyclization Cyclization Smiles->Cyclization Product Product: 1-substituted-1H-pyrido [2,3-b][1,4]oxazin-2(3H)-one Cyclization->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Pyrido[2,3-b]oxazin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-Pyrido[2,3-b]oxazin-2(3H)-one, a crucial scaffold in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing 1H-Pyrido[2,3-b]oxazin-2(3H)-one?

A1: A highly effective and frequently reported method is the one-pot annulation of a 2-halo-3-hydroxypyridine with an N-substituted-2-chloroacetamide.[1][2][3] This reaction is typically mediated by a base, with cesium carbonate in refluxing acetonitrile demonstrating excellent yields.[2] The core of this transformation involves an initial O-alkylation followed by a Smiles rearrangement and subsequent cyclization.[2]

Q2: What is a Smiles rearrangement and why is it important in this synthesis?

A2: The Smiles rearrangement is a type of intramolecular nucleophilic aromatic substitution. In this specific synthesis, after the initial O-alkylation of the 2-halo-3-hydroxypyridine with the N-substituted-2-chloroacetamide, the amide nitrogen acts as a nucleophile, attacking the pyridine ring at the carbon bearing the oxygen, leading to the displacement of the aryloxy group and subsequent cyclization to form the desired pyridoxazinone ring system.[2] This rearrangement is crucial for the formation of the final product.

Q3: Can other bases be used instead of cesium carbonate?

A3: While cesium carbonate has been shown to provide excellent yields, other bases have been investigated. Rubidium carbonate can also afford the product in high yields.[2] However, bases like strontium and silver carbonate have been reported to be disappointing, resulting in trace amounts or very little of the desired product.[2] The choice of base can significantly impact the reaction's success.

Q4: What are the key starting materials for this synthesis?

A4: The primary starting materials are a 2-halo-3-hydroxypyridine (e.g., 2-chloro-3-hydroxypyridine) and an appropriately N-substituted-2-chloroacetamide. The synthesis of various N-substituted-2-chloroacetamides can be achieved through the chloroacetylation of the corresponding amine.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product
Possible Cause Troubleshooting Step
Ineffective Base Verify the base used. Cesium carbonate or rubidium carbonate are reported to be the most effective.[2] Ensure the base is of high purity and has been stored under anhydrous conditions, as cesium carbonate can absorb moisture.[4] Consider increasing the equivalents of base. Typically, an excess of the base is used to drive the reaction to completion.
Suboptimal Solvent Confirm the solvent choice. Polar aprotic solvents like acetonitrile and N,N-dimethylformamide (DMF) are effective.[2] Acetonitrile is often preferred. Ensure the solvent is anhydrous, as water can interfere with the reaction.
Low Reaction Temperature Ensure the reaction is sufficiently heated. The reaction is typically carried out at the reflux temperature of the solvent (e.g., acetonitrile).[2] Inadequate heating can lead to a sluggish or incomplete reaction.
Poor Quality Starting Materials Check the purity of your 2-halo-3-hydroxypyridine and N-substituted-2-chloroacetamide. Impurities in the starting materials can lead to the formation of side products and a lower yield of the desired compound. Consider purifying the starting materials before use.
Incomplete Smiles Rearrangement Monitor the reaction for the disappearance of the O-alkylated intermediate. If the intermediate is stable and the rearrangement is slow, consider optimizing the reaction time or temperature. The electronic nature of the substituents can influence the rate of the Smiles rearrangement.
Issue 2: Formation of Side Products
Possible Cause Troubleshooting Step
Intermolecular Reactions Maintain a suitable concentration. High concentrations of reactants may favor intermolecular side reactions over the desired intramolecular cyclization. Running the reaction at a slightly lower concentration might improve the yield of the desired product.
Hydrolysis of Chloroacetamide Ensure anhydrous conditions. The presence of water can lead to the hydrolysis of the N-substituted-2-chloroacetamide, reducing the amount of reactant available for the main reaction. Use anhydrous solvents and dry glassware.
Formation of O-Alkylated Intermediate without Cyclization Confirm the presence of a strong enough base. The Smiles rearrangement and subsequent cyclization are base-mediated. An insufficient amount or a weak base may lead to the accumulation of the O-alkylated intermediate.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Polar Nature of the Product Utilize appropriate chromatographic techniques. The product, 1H-Pyrido[2,3-b]oxazin-2(3H)-one, is a polar heterocyclic compound. Column chromatography on silica gel with a gradient elution of a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) is often effective. For highly polar compounds, consider using a more polar stationary phase or techniques like reversed-phase chromatography.[5][6]
Presence of Polar Impurities Optimize the work-up procedure. An aqueous work-up can help remove some inorganic salts and highly polar impurities. Extraction with a suitable organic solvent followed by washing with brine can also aid in purification.
Product Tailing on Silica Gel Add a small amount of a basic modifier to the eluent. For basic compounds that may interact strongly with the acidic silica gel, adding a small amount of triethylamine or ammonia to the eluent can improve the peak shape and separation during column chromatography.[5]

Data Presentation

Table 1: Effect of Different Bases on the Yield of 1-Benzyl-1H-pyrido[2,3-b][1][7]oxazin-2-one

EntryBaseSolventTime (h)Yield (%)
1K₂CO₃Acetonitrile24< 5
2Na₂CO₃Acetonitrile24< 5
3Li₂CO₃Acetonitrile24< 5
4Cs₂CO₃Acetonitrile395
5Rb₂CO₃Acetonitrile392
6SrCO₃Acetonitrile24trace
7Ag₂CO₃Acetonitrile24trace

Data adapted from a study on the one-pot synthesis of pyrido[2,3-b][1][7]oxazin-2-ones.[2]

Table 2: Effect of Different Solvents on the Yield of 1-Benzyl-1H-pyrido[2,3-b][1][7]oxazin-2-one with Cesium Carbonate

EntrySolventTime (h)Yield (%)
1Acetonitrile395
2N,N-Dimethylformamide (DMF)393
3Tetrahydrofuran (THF)2420
41,4-Dioxane2415
5Toluene24< 5

Data adapted from a study on the one-pot synthesis of pyrido[2,3-b][1][7]oxazin-2-ones.[2]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 1H-Pyrido[2,3-b]oxazin-2(3H)-one

This protocol is based on the highly efficient cesium carbonate-mediated synthesis.

Materials:

  • 2-Chloro-3-hydroxypyridine

  • N-Substituted-2-chloroacetamide

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 2-chloro-3-hydroxypyridine (1.0 eq), N-substituted-2-chloroacetamide (1.1 eq), and cesium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure 1H-Pyrido[2,3-b]oxazin-2(3H)-one.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - 2-Chloro-3-hydroxypyridine - N-Substituted-2-chloroacetamide - Cesium Carbonate solvent Add Anhydrous Acetonitrile start->solvent reflux Heat to Reflux (approx. 82 °C) solvent->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter to Remove Salts cool->filter concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify product Pure 1H-Pyrido[2,3-b]oxazin-2(3H)-one purify->product

Caption: Experimental workflow for the one-pot synthesis of 1H-Pyrido[2,3-b]oxazin-2(3H)-one.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Ineffective Base start->cause1 cause2 Suboptimal Solvent start->cause2 cause3 Low Temperature start->cause3 cause4 Impure Starting Materials start->cause4 sol1 Use Cs₂CO₃ or Rb₂CO₃ (anhydrous) cause1->sol1 sol2 Use Anhydrous Acetonitrile or DMF cause2->sol2 sol3 Ensure Reflux Temperature cause3->sol3 sol4 Purify Starting Materials cause4->sol4

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Synthesis of Pyridoxazinones via Smiles Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the synthesis of pyridoxazinones using the Smiles rearrangement.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of pyridoxazinones via the Smiles rearrangement.

Question: Why is my reaction yield consistently low or why am I recovering unreacted starting material?

Answer: Low conversion in a Smiles rearrangement for pyridoxazinone synthesis can stem from several factors:

  • Insufficient Activation of the Pyridine Ring: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. For the reaction to proceed efficiently, the pyridine ring must be activated by at least one electron-withdrawing group (EWG) ortho or para to the ether linkage. Without sufficient activation, the nucleophilic attack by the amide nitrogen is slow or may not occur.

  • Inappropriate Base: The choice of base is critical. A base that is too weak will not sufficiently deprotonate the amide, preventing the generation of the nucleophile required for the rearrangement. Conversely, a base that is too strong can lead to decomposition of the starting material or product.

  • Suboptimal Reaction Temperature: The reaction may require heating to overcome the activation energy barrier. However, excessive temperatures can lead to thermal decomposition of sensitive starting materials or products. It is crucial to find the optimal temperature for your specific substrate.

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants and be inert to the reaction conditions. Aprotic polar solvents like DMF or DMSO are often good choices as they can solvate the ions formed during the reaction.

Question: I am observing significant byproduct formation. What are the likely side reactions?

Answer: Byproduct formation can compete with the desired Smiles rearrangement. Common side reactions include:

  • Hydrolysis: If there is residual water in the reaction mixture, the starting material or the pyridoxazinone product can undergo hydrolysis, especially if the reaction is run at elevated temperatures or with a strong base.

  • Intermolecular Reactions: At high concentrations, intermolecular nucleophilic aromatic substitution can compete with the intramolecular Smiles rearrangement, leading to oligomeric or polymeric byproducts.

  • Decomposition: Electron-rich starting materials or products can be sensitive to strong bases and high temperatures, leading to decomposition and a complex mixture of byproducts.

Question: My starting material appears to be decomposing under the reaction conditions. How can I prevent this?

Answer: Decomposition of the starting material is a common issue, particularly with sensitive substrates. To mitigate this:

  • Use a Milder Base: If you suspect the base is too harsh, consider switching to a milder base. For example, if you are using sodium hydride, you could try potassium carbonate or cesium carbonate.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of decomposition. This may require longer reaction times, so it's a trade-off that needs to be optimized.

  • Degas the Solvent: Removing dissolved oxygen from the solvent by degassing can prevent oxidation of sensitive functional groups.

  • Protecting Groups: If your starting material contains other functional groups that are not stable to the reaction conditions, consider using protecting groups.

Frequently Asked Questions (FAQs)

What is the general mechanism of the Smiles rearrangement in the context of pyridoxazinone synthesis?

The Smiles rearrangement for pyridoxazinone synthesis is an intramolecular nucleophilic aromatic substitution. The key steps are:

  • Deprotonation of the amide nitrogen by a base to form a nucleophilic amide anion.

  • Intramolecular attack of the amide anion on the carbon of the pyridine ring bearing the ether linkage. This forms a spirocyclic intermediate known as a Meisenheimer complex.

  • Cleavage of the carbon-oxygen bond of the ether, leading to the rearomatization of the pyridine ring and formation of the pyridoxazinone product.

How do electron-withdrawing and electron-donating groups on the pyridine ring affect the reaction?

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -CF₃) on the pyridine ring, particularly at the ortho or para positions relative to the ether linkage, are crucial for activating the ring towards nucleophilic attack. They stabilize the negative charge in the Meisenheimer intermediate, thereby lowering the activation energy and accelerating the reaction.

  • Electron-Donating Groups (EDGs): EDGs (e.g., -CH₃, -OCH₃) on the pyridine ring deactivate it towards nucleophilic attack. They destabilize the Meisenheimer intermediate, making the Smiles rearrangement more difficult and often resulting in low or no yield.

What are the most common bases and solvents used for this reaction?

  • Bases: The choice of base depends on the acidity of the amide proton and the stability of the starting material. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (t-BuOK).

  • Solvents: Aprotic polar solvents are generally preferred. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly used because they are good at solvating ions and can be heated to the temperatures often required for the reaction.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield of the Smiles rearrangement for pyridoxazinone synthesis. This is a generalized guide, and optimal conditions should be determined experimentally for each specific substrate.

ParameterVariationExpected Impact on YieldRationale
Base Strength Weak (e.g., K₂CO₃) → Strong (e.g., NaH)Increases, then may decreaseA stronger base more effectively deprotonates the amide, increasing the concentration of the active nucleophile. However, a very strong base can cause decomposition.
Solvent Polarity Nonpolar → Polar AproticIncreasesPolar aprotic solvents stabilize the charged Meisenheimer intermediate, lowering the activation energy of the reaction.
Temperature Low → HighIncreases, then may decreaseHigher temperatures increase the reaction rate. However, excessive heat can lead to decomposition of starting materials or products.
EWG on Pyridine None → Strong EWGIncreases significantlyElectron-withdrawing groups are essential for activating the pyridine ring towards nucleophilic attack.

Experimental Protocols

The following is a general protocol for the synthesis of a pyridoxazinone via a Smiles rearrangement, adapted from related procedures.[1] This protocol should be optimized for each specific substrate.

Synthesis of a 4-substituted-2H-pyrido[x,y-b][2][3]oxazin-3(4H)-one

Materials:

  • N-(2-(pyridin-2-yloxy)phenyl)acetamide derivative (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the N-(2-(pyridin-2-yloxy)phenyl)acetamide derivative (1.0 eq) in anhydrous DMF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyridoxazinone.

Mandatory Visualization

Smiles_Rearrangement_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Intramolecular Attack cluster_step3 Step 3: Ring Opening & Rearomatization start Starting Material (Pyridyl Ether Amide) amide_anion Amide Anion (Nucleophile) start->amide_anion + Base - H-Base⁺ meisenheimer Meisenheimer Complex (Spirocyclic Intermediate) amide_anion->meisenheimer product Pyridoxazinone Product meisenheimer->product - OAr⁻

Caption: Mechanism of the Smiles rearrangement for pyridoxazinone synthesis.

Troubleshooting_Workflow start Low or No Product Yield check_activation Is the pyridine ring sufficiently activated (e.g., with an EWG)? start->check_activation add_ewg Consider redesigning the substrate with an EWG. check_activation->add_ewg No check_base Is the base appropriate? check_activation->check_base Yes add_ewg->start stronger_base Try a stronger base (e.g., NaH, t-BuOK). check_base->stronger_base No (too weak) milder_base Try a milder base (e.g., K₂CO₃, Cs₂CO₃). check_base->milder_base No (decomposition) check_temp Is the reaction temperature optimized? check_base->check_temp Yes stronger_base->check_temp milder_base->check_temp increase_temp Increase the temperature. check_temp->increase_temp No (too low) decrease_temp Decrease the temperature to avoid decomposition. check_temp->decrease_temp No (decomposition) check_solvent Is the solvent appropriate? check_temp->check_solvent Yes increase_temp->check_solvent decrease_temp->check_solvent change_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO). check_solvent->change_solvent No success Improved Yield check_solvent->success Yes change_solvent->success

Caption: Troubleshooting workflow for low-yield Smiles rearrangement reactions.

References

Technical Support Center: 1H-Pyrido[2,3-b]oxazin-2(3H)-one Ring System

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of the 1H-Pyrido[2,3-b]oxazin-2(3H)-one ring system during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for the 1H-Pyrido[2,3-b]oxazin-2(3H)-one ring?

A1: The 1H-Pyrido[2,3-b]oxazin-2(3H)-one ring system is susceptible to several degradation pathways, primarily hydrolysis, photodegradation, and thermal decomposition. The embedded lactone (cyclic ester) functionality is particularly prone to cleavage under certain conditions.

Q2: How does pH affect the stability of the 1H-Pyrido[2,3-b]oxazin-2(3H)-one ring?

A2: The stability of the lactone ring is highly pH-dependent. It is most stable in neutral to slightly acidic conditions. Under basic conditions, the ring is susceptible to rapid hydrolytic cleavage, leading to the formation of a ring-opened carboxylic acid salt. In strongly acidic conditions, acid-catalyzed hydrolysis can also occur, although often at a slower rate than base-catalyzed hydrolysis.

Q3: Is the 1H-Pyrido[2,3-b]oxazin-2(3H)-one ring sensitive to light?

A3: Yes, compounds containing heterocyclic aromatic rings can be susceptible to photodegradation. Exposure to ultraviolet (UV) or even high-intensity visible light can lead to the formation of reactive species and subsequent degradation of the molecule. It is recommended to handle and store the compound in amber vials or protected from light.

Q4: What is the thermal stability of the 1H-Pyrido[2,3-b]oxazin-2(3H)-one ring?

A4: The thermal stability of the 1H-Pyrido[2,3-b]oxazin-2(3H)-one ring can be influenced by factors such as the presence of substituents, the physical state of the compound (solid vs. solution), and the presence of impurities. Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways. Thermal decomposition of related heterocyclic compounds has been observed at elevated temperatures.[1][2]

Q5: Are there any specific storage conditions recommended to prevent degradation?

A5: To minimize degradation, 1H-Pyrido[2,3-b]oxazin-2(3H)-one and its derivatives should be stored in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation. For solutions, using buffered systems in the neutral to slightly acidic pH range can enhance stability.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving the 1H-Pyrido[2,3-b]oxazin-2(3H)-one ring system.

Issue 1: Inconsistent results or loss of compound activity in aqueous solutions.
  • Possible Cause: Hydrolytic degradation of the lactone ring.

  • Troubleshooting Steps:

    • pH Measurement: Immediately measure the pH of your solution. A pH above 7.5 can significantly increase the rate of hydrolysis.

    • Buffered Solutions: Prepare your aqueous solutions using a buffer system to maintain a pH between 6.0 and 7.0.

    • Fresh Solutions: Prepare aqueous solutions fresh before each experiment. Avoid storing aqueous solutions for extended periods, even when buffered.

    • Low Temperature: If compatible with your experimental setup, conduct your experiments at lower temperatures to reduce the rate of hydrolysis.

Issue 2: Appearance of new, unexpected peaks in HPLC analysis after sample preparation or storage.
  • Possible Cause: Degradation due to light exposure, elevated temperature, or reaction with solvents/reagents.

  • Troubleshooting Steps:

    • Protect from Light: Ensure that all sample handling and storage are performed under light-protected conditions (e.g., using amber vials, covering glassware with aluminum foil).

    • Temperature Control: Avoid exposing the compound to high temperatures during sample preparation. If heating is necessary, use the lowest effective temperature for the shortest possible duration.

    • Solvent Purity: Use high-purity, degassed solvents to minimize oxidative degradation. Peroxides in older ether-based solvents can be particularly problematic.

    • Forced Degradation Study: To identify the source of the degradation, perform a forced degradation study under controlled conditions (see Experimental Protocols section). This will help in characterizing the degradation products and understanding the degradation pathway.[3][4][5][6]

Issue 3: Poor recovery of the compound after purification by column chromatography.
  • Possible Cause: On-column degradation.

  • Troubleshooting Steps:

    • Stationary Phase: Silica gel can be slightly acidic and may cause degradation of sensitive compounds. Consider using a deactivated (e.g., with triethylamine) stationary phase or an alternative like alumina.

    • Solvent System: Avoid using highly basic or acidic mobile phases. If necessary, add a small amount of a neutral or slightly acidic modifier to the eluent.

    • Rapid Purification: Minimize the time the compound spends on the column. Flash chromatography is generally preferred over gravity chromatography.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[6]

Objective: To identify the potential degradation products of 1H-Pyrido[2,3-b]oxazin-2(3H)-one under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 2 hours. Neutralize with 0.1 M NaOH before analysis.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2 hours.

    • Thermal Degradation (Solution): Heat 1 mL of the stock solution at 80°C for 24 hours.

    • Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 105°C for 24 hours. Dissolve in the initial solvent before analysis.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Option 1 or 2) for a specified duration.

  • Analysis: Analyze the stressed samples by a suitable stability-indicating method, such as reverse-phase HPLC with a photodiode array (PDA) detector. Compare the chromatograms of the stressed samples with that of an unstressed control sample.

Data Presentation:

Stress ConditionIncubation TimeTemperatureReagent% Degradation (Example)Number of Degradants (Example)
Acidic Hydrolysis2 hours60°C0.1 M HCl15%2
Basic Hydrolysis30 minutesRoom Temp0.1 M NaOH85%1
Oxidative2 hoursRoom Temp3% H₂O₂25%3
Thermal (Solution)24 hours80°CNone10%1
Thermal (Solid)24 hours105°CNone5%1
Photolytic24 hoursAmbientLight30%4

Visualizations

Logical Workflow for Troubleshooting Degradation

G start Degradation Observed (e.g., new peaks in HPLC, loss of activity) check_pH Is the sample in an aqueous solution? start->check_pH check_light Was the sample exposed to light? check_pH->check_light No hydrolysis Potential Hydrolysis check_pH->hydrolysis Yes check_temp Was the sample exposed to heat? check_light->check_temp No photodegradation Potential Photodegradation check_light->photodegradation Yes thermal_degradation Potential Thermal Degradation check_temp->thermal_degradation Yes solution_pH Measure and adjust pH to 6.0-7.0 using a buffer. hydrolysis->solution_pH protect_light Store and handle sample in the dark. photodegradation->protect_light control_temp Store and handle sample at low temperature. thermal_degradation->control_temp

Caption: Troubleshooting workflow for identifying the cause of degradation.

Potential Degradation Pathways

G parent 1H-Pyrido[2,3-b]oxazin-2(3H)-one hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) parent->hydrolysis photolysis Photolysis (UV/Vis Light) parent->photolysis thermolysis Thermolysis (Heat) parent->thermolysis oxidation Oxidation (e.g., O₂, Peroxides) parent->oxidation ring_opened Ring-Opened Product (2-amino-3-hydroxypyridine derivative) hydrolysis->ring_opened photo_products Photodegradation Products (e.g., rearranged isomers, radicals) photolysis->photo_products thermal_products Thermal Degradation Products (e.g., decarboxylation products) thermolysis->thermal_products oxidized_products Oxidized Products (e.g., N-oxides) oxidation->oxidized_products

Caption: Overview of potential degradation pathways.

References

Technical Support Center: Purification of 1H-Pyrido[2,3-b]oxazin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1H-Pyrido[2,3-b]oxazin-2(3H)-one. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude 1H-Pyrido[2,3-b]oxazin-2(3H)-one?

A1: The primary purification techniques for 1H-Pyrido[2,3-b]oxazin-2(3H)-one and structurally similar compounds are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound. For derivatives such as 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine, a simple wash with water and ether has been used to purify the crude product.[1]

Q2: How do I select an appropriate solvent for the recrystallization of 1H-Pyrido[2,3-b]oxazin-2(3H)-one?

A2: An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For heterocyclic compounds, common solvents to screen include ethanol, methanol, ethyl acetate, acetonitrile, or mixtures such as ethanol/water or dichloromethane/hexane. A systematic solvent screening with a small amount of crude material is the most effective approach to identify the optimal solvent or solvent system.

Q3: What are the typical stationary and mobile phases for column chromatography of 1H-Pyrido[2,3-b]oxazin-2(3H)-one?

A3: For the column chromatography of pyridoxazine derivatives, silica gel (230–400 mesh) is a commonly used stationary phase.[1] The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to facilitate the separation of the target compound from impurities. Thin-layer chromatography (TLC) should be used to determine the optimal eluent composition before performing column chromatography.

Q4: What are the potential sources of impurities in the synthesis of 1H-Pyrido[2,3-b]oxazin-2(3H)-one?

A4: Impurities can arise from several sources, including unreacted starting materials, reagents, and byproducts from side reactions. The formation of polymeric byproducts can also occur. Additionally, the oxazine ring may be susceptible to hydrolysis, leading to ring-opened impurities, especially under basic or acidic conditions.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of 1H-Pyrido[2,3-b]oxazin-2(3H)-one.

Problem Possible Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization The compound is significantly soluble in the cold recrystallization solvent.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to maximize precipitation. - Reduce the initial amount of solvent used for dissolution. - Try a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures.
The compound "oiled out" instead of crystallizing.- Re-heat the solution to dissolve the oil and add a small amount of a solvent in which the oil is miscible. - Allow the solution to cool more slowly. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound.
Poor Separation in Column Chromatography Inappropriate eluent system.- Optimize the eluent system using TLC to achieve a clear separation of spots with the target compound having an Rf value of ~0.2-0.4. - Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Column overloading.- Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Co-elution of impurities.- If impurities have similar polarity, consider using a different stationary phase (e.g., alumina) or a different solvent system. - Recrystallization of the collected fractions may be necessary.
Product Degradation During Purification The compound is sensitive to the acidic nature of silica gel.- Use deactivated (neutral) silica gel for column chromatography. - Minimize the time the compound is on the column.
The compound is thermally unstable.- Avoid prolonged heating during recrystallization. - Use a rotary evaporator at a lower temperature to remove solvents.
Persistent Impurities in the Final Product Impurities have very similar properties to the target compound.- A combination of purification techniques may be necessary (e.g., column chromatography followed by recrystallization). - Consider derivatization of the impurity to alter its properties, followed by another purification step.
Incomplete removal of residual solvents.- Dry the purified solid under high vacuum for an extended period. - Perform a solvent trituration (slurry wash) with a solvent in which the product is insoluble but the residual solvent is soluble (e.g., hexane or pentane).

Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on the purification of structurally related compounds. Optimization for 1H-Pyrido[2,3-b]oxazin-2(3H)-one may be required.

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a test solvent and observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol
  • Eluent Selection: Using TLC, identify a solvent system that provides good separation of the target compound from impurities. The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then carefully adding this to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Purity Confirmation: Assess the purity of the final product using analytical techniques such as NMR, LC-MS, or melting point analysis.

Visualizations

Purification_Workflow Crude Crude 1H-Pyrido[2,3-b]oxazin-2(3H)-one Initial_Wash Initial Wash (e.g., water, ether) Crude->Initial_Wash Assess_Purity Assess Purity (TLC, NMR) Initial_Wash->Assess_Purity Sufficiently_Pure Sufficiently Pure? Assess_Purity->Sufficiently_Pure Column_Chromatography Column Chromatography Sufficiently_Pure->Column_Chromatography No Pure_Product Pure Product Sufficiently_Pure->Pure_Product Yes Recrystallization Recrystallization Column_Chromatography->Recrystallization Recrystallization->Assess_Purity Characterization Characterization (NMR, MS, etc.) Pure_Product->Characterization

Caption: General purification workflow for 1H-Pyrido[2,3-b]oxazin-2(3H)-one.

Troubleshooting_Purification Start Purification Issue Encountered Problem_Type What is the main issue? Start->Problem_Type Low_Yield Low Yield Problem_Type->Low_Yield Yield Low_Purity Low Purity Problem_Type->Low_Purity Purity Degradation Product Degradation Problem_Type->Degradation Degradation Check_Solubility Is the product soluble in the mother liquor? Low_Yield->Check_Solubility Check_Separation Is separation poor on TLC? Low_Purity->Check_Separation Check_Conditions Are purification conditions harsh? Degradation->Check_Conditions Optimize_Recrystallization Optimize recrystallization solvent/temperature Check_Solubility->Optimize_Recrystallization Yes Check_Column_Loading Was the column overloaded? Check_Solubility->Check_Column_Loading No Reduce_Load Reduce sample load on column Check_Column_Loading->Reduce_Load Yes Optimize_Eluent Optimize eluent system for column chromatography Check_Separation->Optimize_Eluent Yes Consider_Alternative Consider alternative purification method (e.g., recrystallization) Check_Separation->Consider_Alternative No Use_Milder_Conditions Use milder conditions (e.g., neutral silica, lower temp) Check_Conditions->Use_Milder_Conditions Yes

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Minimizing Side Reactions in N-substituted-2-chloroacetamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-substituted-2-chloroacetamide reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the minimization of side reactions during the synthesis of N-substituted-2-chloroacetamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of N-substituted-2-chloroacetamides?

The most prevalent side reaction is the hydrolysis of the 2-chloroacetamide reactant or the N-substituted product.[1][2] This can be catalyzed by both acidic and basic conditions, leading to the formation of 2-hydroxyacetamides or cleavage of the amide bond. Other potential side reactions include the reaction of the chloroacetamide with other nucleophiles present in the reaction mixture and, under certain conditions, self-condensation or polymerization, although this is less commonly reported.

Q2: How does pH influence the rate of hydrolysis in my reaction?

The pH of the reaction medium is a critical factor. Basic conditions significantly accelerate the rate of hydrolysis through the nucleophilic attack of hydroxide ions on the electrophilic carbon of the chloromethyl group (SN2 reaction) or the amide carbonyl group.[1] Acidic conditions can also promote hydrolysis, potentially leading to cleavage of both the amide and ether groups if present in the substituent.[1] Therefore, maintaining a neutral or slightly acidic pH is often crucial for minimizing this side reaction.

Q3: Can the choice of base for the reaction impact the formation of side products?

Absolutely. While a base is often necessary to neutralize the HCl generated during the acylation of the amine with chloroacetyl chloride, a strong, nucleophilic base can promote hydrolysis. The use of a non-nucleophilic, sterically hindered base, such as triethylamine or diisopropylethylamine (DIPEA), is generally preferred over stronger, more nucleophilic bases like sodium hydroxide.[3][4] Inorganic bases like potassium carbonate can also be used effectively.[3]

Q4: What is the effect of temperature on the reaction and its side products?

Higher temperatures generally increase the rate of all reactions, including the desired N-acylation and the undesired side reactions. For many N-substituted-2-chloroacetamide syntheses, running the reaction at a controlled, lower temperature (e.g., 0-5 °C during the addition of reagents) can help to minimize the formation of byproducts.[5] However, the optimal temperature will depend on the specific reactivity of the amine substrate.

Q5: I am observing a significant amount of an impurity with a higher polarity than my product. What could it be?

A higher polarity impurity is often the corresponding 2-hydroxy-N-substituted-acetamide, which is the product of hydrolysis. Its increased polarity is due to the presence of the hydroxyl group.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired N-substituted-2-chloroacetamide 1. Hydrolysis of the starting material or product: Presence of water in the reaction mixture or use of a highly basic environment. 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Suboptimal base: The base used may be too weak to effectively neutralize the generated HCl, or too strong and nucleophilic, promoting side reactions.1. Ensure anhydrous conditions: Use dry solvents and reagents. Control the pH to be near neutral or slightly acidic. 2. Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting amine. If the reaction is sluggish, a moderate increase in temperature or extended reaction time may be necessary. 3. Select an appropriate base: Use a non-nucleophilic organic base like triethylamine or an inorganic base like potassium carbonate.[3][4]
Presence of a major byproduct with a mass corresponding to the hydroxylated product Hydrolysis: The reaction conditions are favoring the hydrolysis of the chloroacetamide.1. Reduce water content: Use anhydrous solvents and reagents. 2. Lower the pH: If using a strong base, switch to a weaker, non-nucleophilic base. Consider running the reaction under neutral or slightly acidic conditions if the amine is sufficiently nucleophilic. 3. Lower the temperature: Perform the reaction at a lower temperature to disfavor the hydrolysis reaction.[5]
Formation of multiple unidentified byproducts 1. Reaction with other nucleophiles: If the starting amine or other components in the reaction mixture have multiple nucleophilic sites, side reactions can occur. 2. Decomposition: The starting materials or product may be unstable under the reaction conditions.1. Protecting groups: If your substrate has multiple reactive sites, consider using protecting groups to ensure selectivity. 2. Milder reaction conditions: Use a lower temperature and a less reactive acylating agent if possible.
Observation of oligomeric or polymeric material Self-condensation/Polymerization: Although less common, high concentrations of reactants or elevated temperatures can potentially lead to intermolecular reactions.1. Use dilute conditions: Run the reaction at a lower concentration. 2. Control temperature: Avoid excessive heating of the reaction mixture.

Data Presentation: Influence of Reaction Parameters on Side Product Formation

The following table summarizes the qualitative impact of key reaction parameters on the formation of the primary side product, the 2-hydroxy-N-substituted-acetamide, based on established chemical principles.[1][2]

Parameter Condition Effect on Hydrolysis Side Product Rationale
pH High (> 8)Increased formationHydroxide is a strong nucleophile that directly attacks the chloroacetamide.[1]
Neutral (~7)Minimized formationLower concentration of hydroxide ions.
Low (< 6)Moderate formationAcid catalysis of hydrolysis can occur.[1]
Temperature HighIncreased formationAccelerates the rate of the hydrolysis reaction.[5]
LowDecreased formationSlows down the rate of the hydrolysis reaction.[5]
Base Strong, Nucleophilic (e.g., NaOH)Increased formationDirectly participates in the hydrolysis reaction.[1]
Weak, Non-nucleophilic (e.g., Et3N)Decreased formationPrimarily acts as an acid scavenger.[3]
Water Content HighIncreased formationWater is a reactant in the hydrolysis reaction.
AnhydrousMinimized formationLimits the availability of water for hydrolysis.

Experimental Protocols

General Protocol for the Synthesis of N-substituted-2-chloroacetamide with Minimized Side Reactions

This protocol describes a general method for the acylation of a primary or secondary amine with chloroacetyl chloride, incorporating steps to minimize the formation of hydrolysis byproducts.

Materials:

  • Substituted amine (1.0 eq)

  • Chloroacetyl chloride (1.05 - 1.2 eq)

  • Anhydrous dichloromethane (DCM) or other suitable anhydrous aprotic solvent

  • Triethylamine (Et3N) (1.1 - 1.5 eq), freshly distilled

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the substituted amine and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.

  • Base Addition: Slowly add triethylamine to the stirred solution.

  • Acylating Agent Addition: In a separate, dry dropping funnel, dissolve chloroacetyl chloride in anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over a period of 30-60 minutes. Maintain the temperature at 0-5 °C during the addition.[5]

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine hydrochloride), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure N-substituted-2-chloroacetamide.

Mandatory Visualizations

Reaction_Pathway Amine R-NH2 (Substituted Amine) Product R-NH-CO-CH2-Cl (Desired Product) Amine->Product  + Chloroacetyl Chloride ChloroacetylChloride Cl-CH2-CO-Cl (Chloroacetyl Chloride) ChloroacetylChloride->Product HCl HCl Product->HCl  - HCl HydrolysisProduct R-NH-CO-CH2-OH (Hydrolysis Byproduct) Product->HydrolysisProduct  + H2O (Acid/Base Catalyzed) Base Base (e.g., Et3N) BaseHCl Base·HCl Base->BaseHCl  + HCl HCl->BaseHCl H2O H2O H2O->HydrolysisProduct

Caption: Reaction pathway for the synthesis of N-substituted-2-chloroacetamide and the hydrolysis side reaction.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze crude product by TLC. Is there unreacted starting amine? Start->Check_TLC Incomplete_Reaction Issue: Incomplete Reaction Check_TLC->Incomplete_Reaction Yes Check_Polar_Impurity Is there a major polar impurity? Check_TLC->Check_Polar_Impurity No Increase_Time_Temp Solution: Increase reaction time or temperature moderately. Incomplete_Reaction->Increase_Time_Temp Hydrolysis Issue: Hydrolysis Check_Polar_Impurity->Hydrolysis Yes Other_Issues Issue: Other side reactions or decomposition. Check_Polar_Impurity->Other_Issues No Hydrolysis_Solutions Solutions: - Use anhydrous solvents/reagents. - Use a non-nucleophilic base. - Lower reaction temperature. Hydrolysis->Hydrolysis_Solutions Other_Solutions Solutions: - Use protecting groups. - Employ milder conditions. Other_Issues->Other_Solutions

Caption: Troubleshooting workflow for N-substituted-2-chloroacetamide reactions.

References

Technical Support Center: Scaling Up the Synthesis of 1H-Pyrido[2,3-b]oxazin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1H-Pyrido[2,3-b]oxazin-2(3H)-one, with a focus on challenges encountered during scale-up operations.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 1H-Pyrido[2,3-b]oxazin-2(3H)-one.

Question: Why am I experiencing low yields in my reaction?

Answer:

Low yields can be attributed to several factors, especially when scaling up the reaction. Consider the following potential causes and solutions:

  • Incomplete Reaction: The reaction time or temperature may be insufficient for a larger scale.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gradually increase the reaction time or temperature and observe the effect on product formation.[1][2]

  • Purity of Starting Materials: Impurities in the starting materials, such as 2-amino-3-hydroxypyridine or the acylating agent, can lead to side reactions.

    • Solution: Ensure the purity of your reactants. Recrystallize or purify the starting materials if necessary. It is recommended to use freshly purified reagents.[2]

  • Inefficient Mixing: Inadequate agitation on a larger scale can lead to localized temperature gradients and poor mass transfer, resulting in incomplete reactions or side product formation.

    • Solution: Use appropriate overhead stirring equipment for the reaction vessel size to ensure homogenous mixing of the reaction mixture.

  • Side Reactions: The formation of polymeric byproducts or other undesired compounds can reduce the yield of the target molecule.

    • Solution: Control the rate of addition of reagents, particularly the acylating agent, and maintain a consistent, low temperature to minimize polymerization.[1]

Question: I am observing the formation of multiple products or isomers. How can I improve the selectivity?

Answer:

The formation of multiple products often points to issues with regioselectivity or competing reaction pathways.

  • Reaction Conditions: The choice of base and solvent can significantly influence the reaction's selectivity.

    • Solution: A one-pot synthesis using cesium carbonate as the base in refluxing acetonitrile has been reported to give excellent yields of the desired product.[3][4] Experiment with different base and solvent combinations to optimize for the desired isomer.

  • Tautomeric Forms: The starting material, 2-amino-3-hydroxypyridine, can exist in different tautomeric forms, which may exhibit different reactivities.

    • Solution: Controlling the pH and temperature of the reaction can help favor the desired tautomer and improve selectivity.

Question: My product is difficult to purify. What purification strategies can I employ?

Answer:

Purification can be challenging, especially with impurities that have similar polarities to the product.

  • Recrystallization: Finding a suitable solvent system is crucial for effective purification by recrystallization.

    • Solution: Test a range of solvents with varying polarities to identify one that provides good solubility at high temperatures and poor solubility at low temperatures for your product, while leaving impurities dissolved.[1]

  • Column Chromatography: For complex mixtures or when recrystallization is ineffective, column chromatography is a powerful tool.

    • Solution: If you are using flash column chromatography, ensure proper selection of the stationary phase (e.g., silica gel) and a suitable mobile phase to achieve good separation.[1][5]

  • Workup Procedure: The product may be sensitive to pH changes during the workup.

    • Solution: Ensure that the workup and purification steps are performed under neutral or slightly acidic conditions to prevent degradation of the oxazinone ring.[1]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 1H-Pyrido[2,3-b]oxazin-2(3H)-one?

A1: A convenient and high-yielding one-pot synthesis involves the annulation of a 2-halo-3-hydroxypyridine with an N-substituted-2-chloroacetamide using cesium carbonate in refluxing acetonitrile.[3][4] This method often proceeds through a Smiles rearrangement of the initial O-alkylation product followed by cyclization.[3][4]

Q2: What are the key starting materials for the synthesis?

A2: The primary starting material is 2-amino-3-hydroxypyridine or a related derivative.[5][6][7] This key intermediate can be synthesized through various methods, including the reduction of 2-hydroxy-3-nitropyridine.[5][6]

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A3: Thin Layer Chromatography (TLC) is useful for monitoring the progress of the reaction.[1][2] For product characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the structure and purity.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes, standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. Some reagents may be hazardous, so it is crucial to consult the Safety Data Sheets (SDS) for all chemicals before use.

Data Presentation

Table 1: Summary of Reaction Conditions for One-Pot Synthesis

ParameterValueReference
Starting Materials2-halo-3-hydroxypyridine, N-substituted-2-chloroacetamide[3][4]
BaseCesium Carbonate[3][4]
SolventAcetonitrile[3][4]
TemperatureReflux[3][4]
YieldExcellent[3][4]

Experimental Protocols

Detailed Methodology for the One-Pot Synthesis of 1H-Pyrido[2,3-b]oxazin-2(3H)-one

This protocol is a generalized procedure based on reported literature.[3][4] Researchers should adapt and optimize the conditions for their specific substrate and scale.

  • Reaction Setup: To a solution of 2-chloro-3-hydroxypyridine (1.0 equivalent) in acetonitrile, add N-substituted-2-chloroacetamide (1.1 equivalents) and cesium carbonate (2.0 equivalents).

  • Reaction Execution: Stir the mixture vigorously and heat to reflux.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 1H-Pyrido[2,3-b]oxazin-2(3H)-one.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine 2-chloro-3-hydroxypyridine, N-substituted-2-chloroacetamide, and Cesium Carbonate in Acetonitrile start->reagents heat Heat to Reflux reagents->heat monitor Monitor by TLC heat->monitor monitor->heat Continue if incomplete cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter and Concentrate cool->filter purify Purify by Chromatography or Recrystallization filter->purify end End Product purify->end

Caption: Experimental workflow for the one-pot synthesis of 1H-Pyrido[2,3-b]oxazin-2(3H)-one.

troubleshooting_guide cluster_low_yield Troubleshooting Low Yield cluster_multiple_products Troubleshooting Selectivity cluster_purification Troubleshooting Purification issue Identify Issue low_yield Low Yield issue->low_yield Yield multiple_products Multiple Products issue->multiple_products Selectivity purification_difficulty Purification Difficulty issue->purification_difficulty Purity check_conditions Check Reaction Time/ Temperature low_yield->check_conditions check_purity Verify Starting Material Purity low_yield->check_purity check_mixing Ensure Efficient Mixing low_yield->check_mixing optimize_base Optimize Base/ Solvent System multiple_products->optimize_base control_conditions Control pH and Temperature multiple_products->control_conditions recrystallization Optimize Recrystallization Solvent purification_difficulty->recrystallization chromatography Employ Column Chromatography purification_difficulty->chromatography workup Adjust Workup pH purification_difficulty->workup

Caption: Logical flow of the troubleshooting guide for synthesis issues.

References

Technical Support Center: Enhancing the Stability of Pyridoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with pyridoxazinone derivatives.

Frequently Asked Questions (FAQs)

Q1: My pyridoxazinone derivative is showing rapid degradation in aqueous solution. What are the potential causes and how can I mitigate this?

A1: Rapid degradation in aqueous solutions is a common issue and can be attributed to several factors:

  • Hydrolysis: The pyridoxazinone ring, particularly if it contains ester or amide functionalities, can be susceptible to hydrolysis. The rate of hydrolysis is often pH-dependent.

  • Oxidation: The presence of dissolved oxygen can lead to oxidative degradation of the molecule.

  • Photosensitivity: Exposure to light, especially UV radiation, can induce photolytic degradation.

Troubleshooting and Solutions:

  • pH Control: Conduct a pH-stability profile to determine the optimal pH range for your derivative. Use appropriate buffers to maintain the pH of your solutions.

  • Use of Antioxidants: Incorporate antioxidants such as ascorbic acid or α-tocopherol into your formulation to prevent oxidative degradation.

  • Light Protection: Perform all experiments under light-protected conditions, for instance, by using amber glassware or working in a room with reduced light.

  • Inert Atmosphere: For highly sensitive derivatives, preparing and storing solutions under an inert atmosphere, such as nitrogen or argon, can minimize oxidation.

  • Fresh Solutions: Prepare solutions fresh before each experiment to minimize the time for degradation to occur.

Q2: I am observing inconsistent results in my stability studies. What could be the reasons for this variability?

A2: Inconsistent results in stability studies often stem from a lack of control over experimental variables. Common causes include:

  • Variable Light Exposure: Inconsistent exposure of samples to light between different experiments or even within the same experiment.

  • Temperature Fluctuations: Variations in storage or experimental temperatures can significantly affect degradation rates.

  • Inconsistent Solution Preparation: Minor differences in pH, concentration, or the presence of impurities can lead to variable stability.

  • HPLC Method Variability: If the analytical method is not robust, small changes in mobile phase composition, pH, or column temperature can lead to inconsistent chromatographic results.

Troubleshooting and Solutions:

  • Standardize Protocols: Ensure that all experimental parameters, including light exposure, temperature, and solution preparation methods, are strictly controlled and documented.

  • Method Validation: Use a validated, stability-indicating HPLC method to ensure that the analytical results are reliable and reproducible.

  • Control Samples: Always include control samples (e.g., stored under optimal conditions) in your experiments to provide a baseline for comparison.

Q3: My pyridoxazinone derivative has low oral bioavailability. Could this be related to stability issues?

A3: Yes, low oral bioavailability can be linked to the stability of your compound in the gastrointestinal (GI) tract. Poor stability in the acidic environment of the stomach or metabolic degradation in the intestine and liver (first-pass metabolism) can significantly reduce the amount of active compound that reaches systemic circulation.

Strategies for Enhancement:

  • Formulation Development:

    • Particle Size Reduction: Techniques like micronization can improve dissolution rates.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubilization and absorption, potentially bypassing some first-pass metabolism.

  • Prodrug Approach: Designing a prodrug that is more stable in the GI tract and is converted to the active pyridoxazinone derivative after absorption.

Troubleshooting Guide

Problem Potential Causes Recommended Actions
Appearance of new peaks in HPLC chromatogram over time Chemical degradation (hydrolysis, oxidation, photolysis)Perform a forced degradation study to identify potential degradants. Adjust storage conditions (pH, temperature, light protection).
Decrease in the area of the parent peak in HPLC Degradation of the compoundQuantify the loss of the parent compound over time to determine the degradation kinetics.
Change in color or physical appearance of the solid compound Solid-state degradationDo not use the material. Re-purify and re-characterize the compound (e.g., by NMR, MS). Store the solid compound in a cool, dark, and dry place, potentially under an inert atmosphere.
Inconsistent peak areas in replicate HPLC injections HPLC system issue (e.g., injector problem, leak) or poor sample solubilityTroubleshoot the HPLC system. Ensure the sample is fully dissolved in the mobile phase or a compatible solvent.
Peak tailing or splitting in HPLC chromatogram Column degradation, interaction with active sites on the stationary phase, or inappropriate mobile phase pHUse a guard column. Adjust the mobile phase pH to suppress the ionization of the analyte. Use a column with a different stationary phase.

Quantitative Data on Stability

The stability of a pyridoxazinone derivative is highly dependent on its specific chemical structure and the experimental conditions. The following table provides an illustrative example of stability data obtained from a forced degradation study of a hypothetical pyridoxazinone derivative.

Stress Condition Time % Degradation Major Degradation Products
Acid Hydrolysis (0.1 M HCl, 60°C) 24 h15.2%Hydrolyzed ester side chain, Ring-opened product
Base Hydrolysis (0.1 M NaOH, 60°C) 8 h28.5%Ring-opened product, Amide hydrolysis product
Oxidative (3% H₂O₂, RT) 24 h10.8%N-oxide derivative
Thermal (80°C, solid state) 48 h5.1%Dimerization product
Photolytic (ICH Q1B conditions) 24 h18.9%Photolytic cleavage product

Note: This data is for illustrative purposes only and will vary for different pyridoxazinone derivatives.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the pyridoxazinone derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation (in solution): Heat the stock solution at 80°C for 48 hours.

  • Thermal Degradation (solid state): Store the solid compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

1. Column and Mobile Phase Selection:

  • Start with a C18 reversed-phase column.

  • A common mobile phase system is a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

2. Method Optimization:

  • Analyze the stressed samples from the forced degradation study.

  • Adjust the mobile phase composition, gradient, pH, and column temperature to achieve adequate separation between the parent compound and all degradation products.

  • The goal is to have a resolution of >1.5 between all peaks.

3. Method Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathways Pyridoxazinone Pyridoxazinone Hydrolysis Hydrolysis Pyridoxazinone->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Oxidation Pyridoxazinone->Oxidation [O] Photolysis Photolysis Pyridoxazinone->Photolysis RingOpened_Product Ring-Opened Product Hydrolysis->RingOpened_Product Hydrolyzed_SideChain Hydrolyzed Side Chain Hydrolysis->Hydrolyzed_SideChain N_Oxide N-Oxide Derivative Oxidation->N_Oxide Photolytic_Cleavage Photolytic Cleavage Product Photolysis->Photolytic_Cleavage

Caption: Major degradation pathways for pyridoxazinone derivatives.

troubleshooting_workflow Start Stability Issue Observed Check_Storage Check Storage Conditions (Light, Temp, pH, Atmosphere) Start->Check_Storage Is_Storage_OK Storage OK? Check_Storage->Is_Storage_OK Review_Protocol Review Experimental Protocol Is_Protocol_OK Protocol Consistent? Review_Protocol->Is_Protocol_OK Check_HPLC Check HPLC Method Is_HPLC_OK HPLC Method Validated? Check_HPLC->Is_HPLC_OK Is_Storage_OK->Review_Protocol Yes Optimize_Storage Optimize Storage Conditions Is_Storage_OK->Optimize_Storage No Is_Protocol_OK->Check_HPLC Yes Standardize_Protocol Standardize Protocol Is_Protocol_OK->Standardize_Protocol No Develop_Method Develop/Validate HPLC Method Is_HPLC_OK->Develop_Method No End Issue Resolved Is_HPLC_OK->End Yes Optimize_Storage->End Standardize_Protocol->End Develop_Method->End

Caption: Troubleshooting workflow for stability issues.

experimental_workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Long-Term Stability Develop_HPLC Develop Stability-Indicating HPLC Method Forced_Degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Develop_HPLC->Forced_Degradation Analyze_Stressed Analyze Stressed Samples by HPLC Forced_Degradation->Analyze_Stressed Identify_Degradants Identify Degradation Products Analyze_Stressed->Identify_Degradants ICH_Study Set up Long-Term Stability Study (ICH Conditions) Identify_Degradants->ICH_Study Analyze_Timepoints Analyze at Timepoints ICH_Study->Analyze_Timepoints Determine_Shelf_Life Determine Shelf-Life Analyze_Timepoints->Determine_Shelf_Life

Caption: Experimental workflow for stability testing.

Technical Support Center: Troubleshooting Pyridoxazinone Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with pyridoxazinone compounds.

I. Synthesis and Purification

This section addresses issues related to the chemical synthesis and purification of pyridoxazinone derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a low yield of my desired pyridoxazinone product. What are the potential causes and how can I improve it?

A1: Low yields are a common challenge in pyridoxazinone synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the purity of your reagents, such as γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to undesirable side reactions. It is advisable to use freshly purified starting materials.[1]

  • Reaction Temperature: The temperature is a critical parameter. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can cause decomposition of the reactants or products.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) can help determine the optimal temperature and duration.[1]

  • Solvent Selection: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly used and can facilitate the reaction.[1]

  • pH of the Reaction Medium: For the cyclocondensation reaction, the pH can be critical. An acidic medium may catalyze the dehydration step, but highly acidic conditions could lead to side reactions.[1]

  • Water Removal: The cyclization step produces water. In some cases, removing water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the product, thereby enhancing the yield.[1]

Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridoxazinone synthesis?

A2: The formation of side products is a frequent issue. Common side products include:

  • Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be a major byproduct.

  • N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the pyridazinone ring can break, leading to a complex mixture of degradation products.[1]

Q3: I am struggling with the purification of my pyridoxazinone compound due to solubility issues. What can I do?

A3: Poor solubility is a common hurdle. Here are some strategies to address this:

  • Solvent System Modification: For normal-phase chromatography, adding a small amount of a polar solvent like methanol or acetic acid to your mobile phase can help. For reverse-phase HPLC, adjusting the pH of the aqueous component with an acid like trifluoroacetic acid (TFA) can improve peak shape and solubility.[2]

  • Temperature: Gently heating the solvent may aid in dissolving the compound, but caution is advised to prevent degradation.[2]

  • Salt Formation: Converting your compound to a more soluble salt (e.g., hydrochloride salt) can significantly improve its solubility in polar solvents, facilitating purification.[2][3]

Data Presentation: Synthesis Yields

The following table summarizes reported yields for the synthesis of various pyridazinone derivatives under different reaction conditions.

Starting MaterialsReagentsSolventConditionsYield (%)Reference
4-oxo-4-phenylbutanoic acid, hydrazine hydrate-EthanolReflux, 6h71-92[4]
3,6-dichloropyridazine, piperazineTriethylamineEthanolReflux, 4-6h80-90 (analogous reactions)[5]
β-benzoylpropionic acid, hydrazine hydrate-EthanolReflux, 4-6hNot specified[1]
Experimental Protocols: General Synthesis of Pyridazin-3(2H)-one

A general procedure for the synthesis of pyridazin-3(2H)-one derivatives is as follows:

  • To a mixture of pyridazin-3(2H)-one (1 mmol) and sodium methanoate (1.2 mmol) in dry ethanol (30 mL), add aromatic aldehyde (1 mmol) drop-wise.

  • Reflux the mixture for 6 hours, then continue stirring overnight at room temperature.

  • After cooling, acidify the mixture with concentrated HCl.

  • Filter the precipitate, wash with water, and recrystallize from ethanol to obtain the pure product.[4]

Mandatory Visualization: Synthesis Troubleshooting Workflow

cluster_synthesis Synthesis Troubleshooting Start Low Yield or Impurities CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp OptimizeSolvent Optimize Solvent OptimizeTemp->OptimizeSolvent AdjustpH Adjust Reaction pH OptimizeSolvent->AdjustpH RemoveWater Consider Water Removal AdjustpH->RemoveWater Monitor Monitor Reaction by TLC/LC-MS RemoveWater->Monitor End Improved Yield/Purity Monitor->End

Caption: Troubleshooting workflow for low yields and impurities in pyridoxazinone synthesis.

II. Inconsistent Biological Assay Results

This section focuses on troubleshooting inconsistent results observed in biological assays involving pyridoxazinone compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing inconsistent results in my enzyme inhibition assay. What are the common pitfalls?

A1: Inconsistent results in enzyme inhibition assays can stem from several factors:

  • Inhibitor Solubility: Poor solubility of the pyridoxazinone compound in the assay buffer is a major cause of variability.[6] It is crucial to ensure the compound is fully dissolved. Using a small amount of a co-solvent like DMSO is common, but the final concentration should be kept low (typically <0.5-1%) and consistent across all wells, including controls.[3][7]

  • Enzyme Stability and Concentration: Ensure the enzyme is stable under the assay conditions (pH, temperature) and use a consistent, appropriate concentration.[6]

  • Proper Controls: Always include positive and negative controls to validate the assay performance.[6][7] A vehicle control (assay buffer with the same concentration of co-solvent used for the inhibitor) is essential to account for any effects of the solvent on enzyme activity.[7]

Q2: My cell-based assay results are not reproducible. What should I check?

A2: Reproducibility in cell-based assays is critical and can be affected by:

  • Compound Precipitation: The compound may precipitate in the cell culture medium, leading to inaccurate concentrations and inconsistent effects. Determine the kinetic solubility of your compound in the specific assay medium.[3]

  • Cell Health and Passage Number: Ensure cells are healthy and within a consistent passage number range, as cell characteristics can change over time in culture.

  • Reagent Variability: Lot-to-lot inconsistencies in critical reagents like antibodies, cytokines, or media components can introduce significant variability.[8]

  • Pipetting and Seeding Errors: Inaccurate pipetting and inconsistent cell seeding can lead to significant variations in results.[9]

Q3: How can I improve the solubility of my pyridoxazinone compound for biological assays?

A3: Several strategies can be employed to enhance solubility:

  • Co-solvents: Use of water-miscible organic solvents like DMSO, ethanol, or polyethylene glycol (PEG) can increase solubility.[3] It is important to determine the maximum tolerated concentration of the co-solvent by the cells or enzyme.[7]

  • pH Adjustment: The basic nature of the piperazine group in some pyridoxazinones means that adjusting the pH of the buffer to be more acidic can increase solubility by forming a more soluble salt.[10]

  • Advanced Formulations: For in vitro studies, consider preparing a nanosuspension or a cyclodextrin inclusion complex of your compound.[3]

Data Presentation: IC50 Values of Pyridoxazinone Derivatives

The following table presents a summary of reported half-maximal inhibitory concentration (IC50) values for some pyridoxazinone derivatives against different targets.

Compound ClassTargetIC50 ValueReference
Pyridazin-3-onesCardiac PDE-III0.15 µM - 10 µM[11]
2-phenyl-3,6-pyridazinedione derivativesPDE-522 nM[11]
Pyrido-pyridazinone derivativesFER kinase0.5 nM[12]
Experimental Protocols: General Enzyme Inhibition Assay

This protocol outlines a general workflow for a biochemical enzyme inhibition assay:

  • Prepare Solutions: Dissolve the enzyme, substrate, and inhibitor in the appropriate assay buffer. Prepare a serial dilution of the inhibitor to test a range of concentrations.[13]

  • Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of a microplate. Then, add the different concentrations of the inhibitor. Include a control well with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature.[13]

  • Initiate the Reaction: Start the enzymatic reaction by adding the substrate to each well.[13]

  • Monitor the Reaction: Measure the reaction rate over time using a microplate reader. The detection method will depend on the substrate and product (e.g., absorbance, fluorescence).[13]

  • Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the inhibitor concentration against enzyme activity to determine the IC50 value.[6]

Mandatory Visualization: Assay Troubleshooting Workflow

cluster_assay Biological Assay Troubleshooting Start Inconsistent Assay Results CheckSolubility Determine Kinetic Solubility in Assay Medium Start->CheckSolubility Precipitation Precipitation Observed? CheckSolubility->Precipitation AdjustpH Adjust pH Precipitation->AdjustpH Yes CheckControls Verify Controls (Positive, Negative, Vehicle) Precipitation->CheckControls No UseCosolvent Use Co-solvent (e.g., DMSO) AdjustpH->UseCosolvent AdvancedFormulation Consider Advanced Formulation UseCosolvent->AdvancedFormulation AdvancedFormulation->CheckControls CheckReagents Check for Reagent Variability CheckControls->CheckReagents CheckCells Assess Cell Health and Passage Number CheckReagents->CheckCells End Reproducible Results CheckCells->End cluster_tnf TNF-α Signaling Pathway TNF TNF-α TNFR TNFR1/TNFR2 TNF->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammation Inflammatory Gene Expression Nucleus->Inflammation activates Pyridoxazinone Pyridoxazinone Pyridoxazinone->TNF inhibits release cluster_cmet c-Met Kinase Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet GRB2 GRB2/SOS cMet->GRB2 PI3K PI3K cMet->PI3K RAS RAS GRB2->RAS MAPK MAPK Pathway RAS->MAPK Proliferation Cell Proliferation, Survival, Migration MAPK->Proliferation AKT AKT Pathway PI3K->AKT AKT->Proliferation Pyridoxazinone Pyridoxazinone Inhibitor Pyridoxazinone->cMet inhibits cluster_pde PDE3 Signaling in Cardiac Myocytes BetaAR β-Adrenergic Receptor AC Adenylyl Cyclase BetaAR->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP cAMP->AMP hydrolyzed by CaChannels Ca²⁺ Channels PKA->CaChannels phosphorylates Contraction Increased Contractility CaChannels->Contraction PDE3 PDE3 PDE3->AMP Pyridoxazinone Pyridoxazinone (PDE3 Inhibitor) Pyridoxazinone->PDE3 inhibits

References

Validation & Comparative

Comparative analysis of pyridoxazinone derivatives as kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities.[1][2] A significant area of interest is their role as kinase inhibitors, targeting a variety of kinases implicated in diseases such as cancer and inflammatory disorders.[2][3] This guide provides a comparative analysis of pyridazinone derivatives, focusing on their inhibitory potency against different kinases, supported by experimental data and detailed methodologies.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of various pyridazinone derivatives against several key kinases is summarized below. The data, presented as IC50 values, highlights the structure-activity relationships (SAR) and the potential for developing potent and selective inhibitors.

Bruton's Tyrosine Kinase (BTK) Inhibitors

A series of pyrazolo[3,4-d]pyridazinone derivatives have been identified as potent irreversible inhibitors of BTK.[4] Compound 8 from this series demonstrated high potency against BTK kinase and an acceptable pharmacokinetic profile.[4] Further optimization of this series led to the discovery of a compound with an IC50 of 2.1 nM against the BTK enzyme.[3]

CompoundR¹ GroupR² GroupMichael AcceptorBTK IC50 (nM)
1 HHAcrylamide921
5 PhHAcrylamide1244
8 HHAcrylamide2.1
20 HHVinyl sulfonamide4.2
21 HHAcrylamide with dimethyl aminomethyl2.6

Data sourced from Zhang et al., 2019.[3][4]

FER Tyrosine Kinase Inhibitors

Novel pyrido-pyridazinone derivatives have been developed as inhibitors of FER tyrosine kinase, showing anti-tumor activity.[5][6] The representative compound 1 (DS21360717) showed strong enzyme inhibitory activity with an IC50 of 0.5 nM.[6][7] Optimization of this series led to compound 17c (DS08701581) , which exhibited high cell-free and cellular activities, good oral bioavailability, and improved kinase selectivity.[6][7]

CompoundC-8 SubstituentC-5 SubstituentFER IC50 (nM)
1 (DS21360717) Cyanom-tolyl0.5
2a Fluorinem-tolyl~5
17a CyanoMorpholine<0.5
17b Cyano2-oxa-6-azaspiro[3.3]heptane<0.5
17c (DS08701581) CyanoMorpholine derivative<0.5

Data compiled from recent studies on FER inhibitors.[6][7]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

Pyridazinone-based diarylurea derivatives have been designed as surrogates for sorafenib, a known multi-target kinase inhibitor, and evaluated for their VEGFR-2 inhibitory activity.[8] A number of these compounds showed moderate to weak inhibitory activity against the VEGFR-2 kinase at a concentration of 10 μM.[8]

CompoundLinkerPercent Inhibition of VEGFR-2 at 10 μM
8a -Moderate
17a Ethenyl60%
17b -Moderate

Data from a study on dual antimicrobial and anticancer pyridazinone derivatives.[8]

C-Terminal Src Kinase (CSK) Inhibitors

Screening of an internal kinase inhibitor collection identified a pyridazinone derivative, compound 1 , as a starting point for optimization as a CSK inhibitor.[9] Subsequent modifications led to the development of compound 13 , which demonstrated potent activity in biochemical and cellular assays.[9]

CompoundModificationsCSK HTRF Binding IC50 (nM)LCK HTRF Binding IC50 (nM)
1 Initial Hit180>20000
8 C3' methyl13>20000
9 C3' H40>20000
13 Optimized1.811000

Data from a study on the discovery of CSK inhibitors.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, substrate, and assay buffer to the wells of a microplate.

  • Add the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Kinase Activity Assay

Objective: To assess the inhibitory effect of compounds on kinase activity within a cellular context.

Materials:

  • Cell line expressing the target kinase (e.g., Ba/F3-FER for FER kinase).[7]

  • Cell culture medium and supplements.

  • Test compounds.

  • Lysis buffer.

  • Antibodies for detecting the phosphorylated substrate (e.g., anti-phospho-STAT3).

  • Western blotting or ELISA reagents.

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration.

  • Lyse the cells to extract proteins.

  • Determine the protein concentration in each lysate.

  • Analyze the phosphorylation status of the target kinase's substrate using Western blotting or ELISA with phospho-specific antibodies.

  • Quantify the band intensity or ELISA signal.

  • Calculate the percent inhibition of substrate phosphorylation at each compound concentration.

  • Determine the cellular IC50 value from the dose-response curve.

Visualizations

Diagrams illustrating key signaling pathways and experimental workflows provide a clearer understanding of the underlying biological processes and research methodologies.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Compound Dilution Assay_Setup Assay Plate Setup (Kinase, Substrate) Compound_Prep->Assay_Setup Reaction_Start Add ATP (Initiate Reaction) Assay_Setup->Reaction_Start Incubation Incubation Reaction_Start->Incubation Detection Add Detection Reagent Incubation->Detection Measurement Signal Measurement Detection->Measurement Analysis Data Analysis (IC50 Calculation) Measurement->Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 activates Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Pyridazinone Pyridazinone Inhibitor Pyridazinone->BTK inhibits

Caption: The role of pyridazinone derivatives in inhibiting the BTK signaling pathway.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGF Receptor 2 (VEGFR-2) VEGF->VEGFR2 binds PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT activates RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK activates Angiogenesis Angiogenesis, Cell Proliferation, Migration PI3K_AKT->Angiogenesis RAS_MAPK->Angiogenesis Pyridazinone Pyridazinone Inhibitor Pyridazinone->VEGFR2 inhibits

Caption: Inhibition of the VEGFR-2 signaling cascade by pyridazinone derivatives.

References

Revolutionizing Cancer Therapy: A Comparative Analysis of Novel Pyridoxazinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers, scientists, and drug development professionals are witnessing the emergence of a promising new class of anticancer agents: novel pyridoxazinone and its related pyridazinone compounds. These heterocyclic molecules are demonstrating potent cytotoxic activity against a range of cancer cell lines, positioning them as potential alternatives or adjuncts to existing cancer therapies. This guide provides a comprehensive comparison of the anticancer activity of these novel compounds against established drugs, supported by experimental data and detailed methodologies.

Quantitative Performance Analysis

The in vitro anticancer activity of novel pyridazinone compounds has been rigorously evaluated against various human cancer cell lines. The following tables summarize the 50% growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values, offering a direct comparison with the established anticancer drug, Sorafenib.

Compound IDCancer TypeCell LineGI50 (µM)Reference DrugGI50/IC50 (µM)
Compound 10l Non-Small Cell LungA549/ATCC1.66 - 100SorafenibN/A
MelanomaLOX IMVIN/ASorafenib1.58
Prostate CancerDU-145N/ASorafenibN/A
Colon CancerHCT-116N/ASorafenibN/A
Compound 17a Non-Small Cell LungHOP-92GI% = 100.14SorafenibN/A
CNS CancerU251GI% = 99.98SorafenibN/A
MelanomaLOX IMVIGI% = 88.79Sorafenib1.58
Ovarian CancerNCI/ADR-RESGI% = 85.72SorafenibN/A
Renal Cancer786-0GI% = 88.25SorafenibN/A
Prostate CancerDU-145GI% = 91.48SorafenibN/A
Breast CancerBT-549GI% = 95.48SorafenibN/A
Compound 8f MelanomaVariousGI% = 62.21 - 100.14SorafenibN/A
Non-Small Cell LungVariousGI% = 62.21 - 100.14SorafenibN/A
Prostate CancerVariousGI% = 62.21 - 100.14SorafenibN/A
Colon CancerVariousGI% = 62.21 - 100.14SorafenibN/A

Note: GI% refers to the percentage of growth inhibition at a 10 µM concentration. A direct IC50/GI50 comparison was not always available in the same study. Data for Sorafenib is provided where available for the same cell line for comparative context.

Mechanism of Action: A Multi-pronged Attack on Cancer

Recent studies indicate that these novel pyridazinone compounds employ a multi-faceted approach to inhibit cancer cell growth. The primary mechanisms identified include the inhibition of key signaling pathways, induction of cell cycle arrest, and promotion of apoptosis (programmed cell death).

One of the key targets of these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[1] By inhibiting VEGFR-2, these compounds effectively cut off the tumor's blood supply.

Furthermore, compounds like 10l have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the phases of division and proliferation.[1] This is coupled with the upregulation of pro-apoptotic genes such as p53 and Bax, and the downregulation of the anti-apoptotic gene Bcl-2, tipping the cellular balance towards self-destruction.[1]

Visualizing the Molecular Battleground

To better understand the intricate mechanisms at play, the following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by these novel compounds.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Pyridazinone Novel Pyridazinone Compound Pyridazinone->VEGFR2 Inhibition Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibition

VEGFR-2 signaling pathway inhibition by novel pyridazinone compounds.

Apoptosis_Signaling_Pathway Pyridazinone Novel Pyridazinone Compound p53 p53 (Pro-apoptotic) Pyridazinone->p53 Upregulates Bax Bax (Pro-apoptotic) Pyridazinone->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Pyridazinone->Bcl2 Downregulates p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Cytochrome c release Bcl2->Mitochondrion Inhibits Cytochrome c release Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis SRB_Assay_Workflow A Seed Cells in 96-well plate B Add Test Compounds A->B C Incubate (48-72h) B->C D Fix Cells (TCA) C->D E Stain with SRB D->E F Wash (Acetic Acid) E->F G Solubilize Dye (Tris Base) F->G H Read Absorbance (515 nm) G->H

References

Efficacy of Pyrido[2,3-b]oxazine Derivatives as Novel EGFR-TK Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel class of compounds based on the 1H-Pyrido[2,3-b]oxazin-2(3H)-one scaffold has emerged as a promising new frontier in the development of targeted cancer therapies. Recent studies have highlighted the potential of these derivatives as potent and selective Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK) inhibitors for the treatment of Non-Small Cell Lung Cancer (NSCLC). This report provides a comparative guide on the efficacy of these emerging compounds against established EGFR-TK inhibitors, supported by available experimental data.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a well-validated therapeutic target in NSCLC. The development of EGFR Tyrosine Kinase Inhibitors (TKIs) has significantly improved outcomes for patients with EGFR-mutated tumors. However, the emergence of drug resistance, often driven by secondary mutations such as T790M, remains a significant clinical challenge. This necessitates the discovery of novel inhibitors with improved efficacy against both activating and resistance mutations. Pyrido[2,3-b][1][2]oxazine derivatives have been identified as a promising new class of EGFR-TK inhibitors.[3][4]

Comparative Efficacy of Lead Compound 7f

Recent research has identified a lead compound, designated as 7f, from a series of novel substituted pyrido[2,3-b][1][2]oxazine analogues.[3][4] This compound has demonstrated potent anti-proliferative activity against various NSCLC cell lines, including those harboring EGFR mutations. Its efficacy is comparable to the clinically approved third-generation EGFR-TKI, Osimertinib.

Table 1: Comparative in vitro Efficacy (IC50, µM) of Compound 7f and Osimertinib against NSCLC Cell Lines
Cell LineEGFR Mutation StatusCompound 7f (µM)Osimertinib (µM)
HCC827Exon 19 Deletion (Activating)0.09Comparable to 7f
NCI-H1975L858R/T790M (Activating & Resistance)0.89Comparable to 7f
A549Wild-Type EGFR1.10Comparable to 7f

Data sourced from studies on novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors.[3][4]

The data presented in Table 1 indicates that compound 7f exhibits potent inhibitory activity against NSCLC cell lines with both activating (HCC827) and resistance (NCI-H1975) EGFR mutations, with IC50 values in the nanomolar to low micromolar range.[3][4] Notably, its potency is reported to be equivalent to that of Osimertinib, a standard-of-care treatment for EGFR-mutated NSCLC. Furthermore, these compounds have shown selectivity for cancer cells over normal cells, with no harm observed to normal BEAS-2B cells at doses over 61 µM.[3][4]

Mechanism of Action: EGFR-TK Inhibition and Apoptosis Induction

The primary mechanism of action for these pyrido[2,3-b][1][2]oxazine derivatives is the inhibition of EGFR-TK autophosphorylation.[3] By blocking this critical step in the EGFR signaling cascade, the compounds effectively halt downstream signaling pathways that promote tumor cell proliferation, survival, and metastasis.

Furthermore, mechanistic studies have revealed that the lead compound 7f induces programmed cell death (apoptosis) in cancer cells.[3] In HCC827 cells, treatment with compound 7f led to a significant increase in the percentage of apoptotic cells compared to control, with 33.7% in early apoptosis and 9.1% in late apoptosis.[3]

Below is a diagram illustrating the targeted EGFR signaling pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates EGF EGF EGF->EGFR Binds Pyrido_oxazinone 1H-Pyrido[2,3-b]oxazin-2(3H)-one (e.g., Compound 7f) Pyrido_oxazinone->EGFR Inhibits Autophosphorylation Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Targeted inhibition of the EGFR signaling pathway by 1H-Pyrido[2,3-b]oxazin-2(3H)-one derivatives.

Experimental Protocols

The following provides a general overview of the key experimental methodologies used to evaluate the efficacy of these novel compounds.

In Vitro Cell Proliferation Assay (MTT Assay)
  • Cell Culture: Human NSCLC cell lines (A549, NCI-H1975, and HCC827) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds (e.g., compound 7f) and a positive control (e.g., Osimertinib) for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 values are then calculated by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)
  • Cell Treatment: HCC827 cells are treated with the test compound (e.g., compound 7f) at a specific concentration for a defined period.

  • Staining: The treated cells are harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.

The workflow for these key experiments is visualized below.

Experimental_Workflow cluster_invitro In Vitro Efficacy Evaluation cluster_mtt MTT Assay cluster_apoptosis Apoptosis Assay start Start cell_culture NSCLC Cell Culture (A549, H1975, HCC827) start->cell_culture compound_treatment Treatment with Pyrido-oxazinone Derivatives cell_culture->compound_treatment mtt_incubation MTT Incubation compound_treatment->mtt_incubation staining Annexin V/PI Staining compound_treatment->staining absorbance Absorbance Measurement mtt_incubation->absorbance ic50 IC50 Determination absorbance->ic50 flow_cytometry Flow Cytometry Analysis staining->flow_cytometry apoptosis_quant Quantification of Apoptosis flow_cytometry->apoptosis_quant

Caption: Experimental workflow for evaluating the in vitro efficacy of pyrido-oxazinone derivatives.

Conclusion and Future Directions

The preliminary data on novel 1H-Pyrido[2,3-b]oxazin-2(3H)-one derivatives, particularly compound 7f, are highly encouraging. Their potent inhibitory activity against clinically relevant EGFR mutations, including the T790M resistance mutation, positions them as strong candidates for further preclinical and clinical development. Their efficacy, comparable to the established drug Osimertinib, underscores their therapeutic potential.

Future research should focus on comprehensive in vivo studies to evaluate the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of these compounds in animal models of NSCLC. Further optimization of the scaffold could also lead to the identification of derivatives with even greater potency and improved safety profiles. These findings pave the way for a new generation of EGFR-TKIs that could overcome existing resistance mechanisms and improve patient outcomes in NSCLC. Other potential applications for this class of compounds include pain management, as some derivatives have shown activity as TRPV1 antagonists.[5]

References

A Comparative Guide to the Cross-Reactivity Profiling of Pyridoxazinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of pyridoxazinone-based inhibitors, a promising class of compounds often investigated for their kinase-inhibiting properties. Understanding the selectivity of these inhibitors is paramount in drug development to anticipate potential off-target effects, toxicity, and opportunities for polypharmacology. This document summarizes key experimental data, details the methodologies used for their assessment, and visualizes complex biological and experimental workflows.

Introduction to Pyridoxazinone-Based Inhibitors

The pyridoxazinone scaffold is a heterocyclic structure that has garnered significant attention in medicinal chemistry. Derivatives of this core structure have been explored as inhibitors for a variety of enzymes, most notably protein kinases.[1][2][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[4] Therefore, kinase inhibitors are a major class of therapeutic agents.

A critical aspect of developing any kinase inhibitor is characterizing its selectivity—its ability to inhibit the intended target kinase without affecting other kinases in the kinome. Poor selectivity can lead to off-target effects and toxicity.[5][6] This guide focuses on the cross-reactivity profiling of a representative pyridoxazinone-based inhibitor to illustrate its performance relative to other compounds.

Mechanism of Action: Kinase Inhibition

Pyridoxazinone-based inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase's catalytic domain, preventing the phosphorylation of substrate proteins. This action blocks downstream signaling, which can halt processes like cell proliferation and migration that are often exploited by cancer cells.[7]

One such target is the FER tyrosine kinase, a non-receptor tyrosine kinase involved in cell migration and metastasis.[7][8] Inhibition of FER is a potential strategy for anti-cancer therapy.

cluster_kinase Kinase Active Site ATP ATP Substrate Substrate Protein ATP->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Inhibitor Pyridoxazinone Inhibitor Inhibitor->ATP Blocked Blocked Downstream Downstream Signaling (e.g., Cell Migration) Phospho_Substrate->Downstream Blocked->Substrate

Caption: General mechanism of an ATP-competitive kinase inhibitor.

Comparative Cross-Reactivity Data

To evaluate the selectivity of a pyridoxazinone-based inhibitor, its activity is tested against a broad panel of kinases. The data below compares the profile of DS21360717 , a potent pyridoxazinone-based FER inhibitor, with Staurosporine, a well-known non-selective kinase inhibitor often used as a control.[7][9]

Kinase Target CategoryRepresentative KinaseDS21360717 (% Inhibition at 200 nM)[7]Staurosporine (IC50 in nM)[9]
Primary Target FER Tyrosine Kinase >95% 5
Closely Related Kinase FES Tyrosine Kinase>95%N/A
Known Off-Targets ALK, FLT3, FMS, KIT, PYK2, ROS, SYK, TRKA, CDK2/CycA2, CHK2, HGK, IRAK4, MLK1, TSSK1>90% for all listed2 - 20 (for most kinases)
Other Kinases (Example) Kinase C<10% (assumed for selective compounds)20

Note: The data for DS21360717 represents the percentage of kinase activity inhibited at a fixed concentration (200 nM), a common method for initial screening.[7] A lower IC50 value for Staurosporine indicates higher potency of inhibition.

The screening of DS21360717 revealed potent inhibition of its target, FER, but also significant activity against 14 other kinases out of a 68-kinase panel.[7] This highlights a degree of promiscuity that necessitates further optimization to improve selectivity and reduce potential safety risks.[8] In contrast, Staurosporine is broadly active against a wide range of kinases at low nanomolar concentrations.

Subsequent optimization efforts led to compounds like 17c (DS08701581) , which demonstrated profoundly improved kinase selectivity, underscoring the potential to refine the pyridoxazinone scaffold for greater target specificity.[8]

Experimental Protocols for Kinase Profiling

The most common method for assessing inhibitor potency and selectivity is the in vitro kinase activity assay. Luminescence-based assays, which measure ATP consumption, are widely used for their high throughput and sensitivity.[9][10]

This protocol outlines the measurement of kinase activity by quantifying the amount of ADP produced in the kinase reaction.

1. Materials:

  • Kinase of interest (e.g., FER kinase)

  • Kinase substrate peptide

  • ATP

  • Pyridoxazinone inhibitor (e.g., DS21360717)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor in 100% DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO vehicle control to each well.

    • Add 2.5 µL of the target kinase diluted in assay buffer to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.[9]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and triggers a luciferase-based reaction to produce light.

    • Incubate for 30-60 minutes at room temperature.[9]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).[9][11]

prep 1. Prepare Serial Dilution of Inhibitor in DMSO plate 2. Add Inhibitor/DMSO to 96-well Plate prep->plate add_kinase 3. Add Kinase Enzyme plate->add_kinase incubate1 4. Incubate (10 min) (Inhibitor-Kinase Binding) add_kinase->incubate1 start_rxn 5. Add Substrate/ATP Mix (Initiate Reaction) incubate1->start_rxn incubate2 6. Incubate (60 min, 30°C) (Kinase Reaction) start_rxn->incubate2 stop_rxn 7. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubate2->stop_rxn incubate3 8. Incubate (40 min) stop_rxn->incubate3 detect 9. Add Kinase Detection Reagent (Convert ADP to ATP -> Light) incubate3->detect incubate4 10. Incubate (30 min) detect->incubate4 read 11. Measure Luminescence (Plate Reader) incubate4->read analyze 12. Calculate IC50 read->analyze

Caption: Workflow for a luminescence-based kinase inhibition assay.

Interpreting Cross-Reactivity Data

The data from kinase profiling guides critical decisions in the drug development pipeline. The goal is to find a balance between on-target potency and off-target selectivity.

start Start: Novel Pyridoxazinone Inhibitor screen Kinase Panel Screen (e.g., 68 Kinases) start->screen evaluate Evaluate Selectivity Profile screen->evaluate selective Highly Selective evaluate->selective Yes non_selective Non-Selective (Multiple Off-Targets) evaluate->non_selective No proceed Proceed to Further Preclinical Testing selective->proceed analyze_off_target Analyze Off-Targets non_selective->analyze_off_target toxic Known Toxicity Pathways? analyze_off_target->toxic polypharm Potential for Beneficial Polypharmacology? analyze_off_target->polypharm optimize Optimize Scaffold for Improved Selectivity toxic->optimize Yes toxic->polypharm No optimize->screen Re-screen polypharm->optimize No polypharm->proceed Yes

Caption: Decision-making flowchart based on cross-reactivity profiling.

  • High Selectivity: An ideal inhibitor shows high potency for its intended target with minimal activity against other kinases. Such a compound can proceed to further safety and efficacy testing.

  • Non-Selectivity: If an inhibitor hits multiple kinases, the identity of these "off-targets" is crucial.[5]

    • Toxicity Risk: Inhibition of certain kinases involved in vital cellular functions can lead to toxicity. If such off-targets are identified, medicinal chemistry efforts are required to re-engineer the compound for better selectivity.[8]

    • Polypharmacology: In some contexts, particularly oncology, inhibiting multiple kinases within a cancer-related pathway can be therapeutically advantageous.[5] If the off-targets are relevant to the disease, this "beneficial promiscuity" might be pursued.

Conclusion

Pyridoxazinone-based inhibitors represent a versatile and potent class of compounds for targeting protein kinases. However, as demonstrated by the cross-reactivity profile of DS21360717, early-generation compounds can exhibit significant off-target activity. Comprehensive profiling against a broad kinase panel is an indispensable step in their development.

The use of standardized, high-throughput assays provides the quantitative data necessary to guide the iterative process of structural optimization. By carefully analyzing the selectivity profile, researchers can mitigate risks associated with toxicity and rationally design second-generation inhibitors with improved target specificity, ultimately leading to safer and more effective therapeutic agents.

References

In Vivo Efficacy of Pyrido-Oxazine Scaffolds: A Comparative Guide for Emerging Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a therapeutic candidate's efficacy in a living organism is a pivotal step. This guide provides a comparative analysis of the emerging 1H-Pyrido[2,3-b]oxazin-2(3H)-one scaffold and its derivatives against established alternatives in oncology, with a focus on Epidermal Growth Factor Receptor (EGFR) inhibition in Non-Small Cell Lung Cancer (NSCLC). While in vivo data for the specific compound 1H-Pyrido[2,3-b]oxazin-2(3H)-one is not yet publicly available, this guide draws upon published in vitro data for closely related pyrido[2,3-b][1,4]oxazine and pyrido[2,3-b]pyrazine derivatives and compares their potential with the in vivo performance of the FDA-approved EGFR inhibitors, Osimertinib and Erlotinib.

Executive Summary

The pyrido-oxazine and pyrido-pyrazine cores represent promising heterocyclic scaffolds for the development of novel anticancer agents. In vitro studies have demonstrated that derivatives of these scaffolds exhibit potent inhibitory activity against EGFR, including mutations that confer resistance to earlier-generation inhibitors. This guide summarizes the available preclinical data, providing a framework for evaluating the potential in vivo efficacy of this compound class. A direct comparison with the well-documented in vivo performance of Osimertinib and Erlotinib in NSCLC xenograft models offers a benchmark for future preclinical development of 1H-Pyrido[2,3-b]oxazin-2(3H)-one and its analogs.

Comparative In Vitro Efficacy

Recent studies have highlighted the potential of pyrido[2,3-b][1,4]oxazine and pyrido[2,3-b]pyrazine derivatives as potent EGFR tyrosine kinase inhibitors (TKIs). Notably, certain pyrido[2,3-b][1,4]oxazine analogs have shown in vitro potency comparable to the third-generation EGFR inhibitor, Osimertinib, against NSCLC cell lines harboring EGFR mutations.[1] Similarly, novel pyrido[2,3-b]pyrazines have demonstrated efficacy against both erlotinib-sensitive and erlotinib-resistant NSCLC cell lines.[2]

Compound ClassTarget Cell LinesKey In Vitro FindingsReference
Pyrido[2,3-b][3][4]oxazine Derivatives HCC827 (EGFR ex19del), H1975 (L858R/T790M), A549 (WT)Potency comparable to Osimertinib against mutant cell lines.[1][1]
Pyrido[2,3-b]pyrazine Derivatives PC9 (erlotinib-sensitive), PC9-ER (erlotinib-resistant)Overcomes erlotinib resistance in vitro.[2][2]
Osimertinib EGFR mutant NSCLCPotent and selective inhibitor of both EGFR sensitizing and T790M resistance mutations.[5][5]
Erlotinib EGFR mutant NSCLCFirst-generation EGFR-TKI, effective against sensitizing mutations.[4][6][4][6]

Comparative In Vivo Efficacy in NSCLC Xenograft Models

While specific in vivo data for pyrido[2,3-b][1,4]oxazine and pyrido[2,3-b]pyrazine derivatives is still emerging, the established in vivo efficacy of Osimertinib and Erlotinib provides a crucial benchmark. These studies typically utilize immunodeficient mice bearing human NSCLC tumor xenografts.

CompoundMouse ModelTumor XenograftDosing RegimenTumor Growth Inhibition (TGI)Reference
Osimertinib SCID or Nude MicePC9 (EGFR ex19del)5-25 mg/kg, oral, dailySignificant tumor regression.[5][5]
Osimertinib NOD-SCID MicePC9-luciferase (orthotopic)15 mg/kg, oral, weeklyAbolished formation of lung tumors.[7]
Erlotinib Athymic Nude MiceH460a, A54925-100 mg/kg, oral, dailyDose-dependent TGI; 71-93% at 100 mg/kg.[6][6]
Erlotinib SCID MicePC-9 (orthotopic)25 mg/kg, oral, 5 days/weekSignificant reduction in tumor volume.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for these compounds is the inhibition of the EGFR signaling pathway, which is a critical driver of cell proliferation, survival, and metastasis in many cancers.

EGFR_Signaling_Pathway EGFR Signaling Pathway in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR TKI Pyrido-Oxazine / TKI TKI->EGFR

Caption: Inhibition of the EGFR signaling pathway by Pyrido-Oxazine derivatives and other TKIs.

The following workflow outlines a typical in vivo xenograft study to evaluate the efficacy of a novel compound.

Xenograft_Workflow In Vivo Xenograft Efficacy Workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture 1. NSCLC Cell Culture (e.g., PC9, H1975) TumorImplantation 3. Subcutaneous Injection of Cancer Cells CellCulture->TumorImplantation AnimalAcclimation 2. Immunodeficient Mice (e.g., Nude, SCID) AnimalAcclimation->TumorImplantation TumorGrowth 4. Monitor Tumor Growth TumorImplantation->TumorGrowth Randomization 5. Randomize into Groups TumorGrowth->Randomization Treatment 6. Daily Oral Administration (Compound vs. Vehicle) Randomization->Treatment Monitoring 7. Measure Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis 9. Data Analysis (TGI) Endpoint->Analysis

Caption: A generalized workflow for assessing the in vivo efficacy of anticancer compounds.

Experimental Protocols

In Vivo Xenograft Model for NSCLC

This protocol provides a general framework for evaluating the antitumor activity of novel compounds in a subcutaneous NSCLC xenograft model.

1. Cell Culture and Animal Models:

  • Human NSCLC cell lines (e.g., PC9 for EGFR exon 19 deletion, H1975 for L858R/T790M mutation) are cultured in appropriate media supplemented with 10% fetal bovine serum and antibiotics.[5]

  • Immunodeficient mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used.[4][5] Animals are housed in a pathogen-free environment and allowed to acclimatize for at least one week before the study.

2. Tumor Implantation:

  • NSCLC cells are harvested during their logarithmic growth phase.

  • A suspension of 5 x 10^6 cells in a sterile, serum-free medium (or a mixture with Matrigel) is injected subcutaneously into the flank of each mouse.[5]

3. Treatment Administration:

  • Tumor growth is monitored regularly using calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups (typically n=6-10 per group).[5]

  • The test compound (e.g., a pyrido-oxazine derivative) is formulated in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose).

  • The compound is administered orally once daily at various dose levels. The control group receives the vehicle only.[5][8]

4. Efficacy Evaluation:

  • Tumor volume is measured at regular intervals (e.g., twice weekly) using the formula: (Length x Width²) / 2.[5]

  • Animal body weight is monitored as an indicator of toxicity.

  • The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

  • At the end of the study, tumors may be excised for further analysis, such as western blotting to assess target engagement (e.g., phosphorylation of EGFR).[4]

Conclusion and Future Directions

Derivatives of the pyrido-oxazine and pyrido-pyrazine scaffolds have demonstrated significant promise as EGFR inhibitors in in vitro studies, with some compounds showing potency comparable to the clinically approved drug Osimertinib. While in vivo efficacy data for these novel compounds is not yet widely available, the established preclinical models and efficacy benchmarks of existing EGFR-TKIs provide a clear path for their future development. The next critical step for advancing 1H-Pyrido[2,3-b]oxazin-2(3H)-one and its analogs will be to conduct rigorous in vivo studies, such as the xenograft models detailed in this guide, to validate their therapeutic potential in a physiological setting. Such studies will be essential to determine their pharmacokinetic properties, dose-response relationships, and overall antitumor activity, paving the way for potential clinical investigation.

References

Selectivity Profiling of Pyrido[2,3-b]oxazine Derivatives Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer activity of 1H-Pyrido[2,3-b]oxazin-2(3H)-one derivatives against various cancer cell lines, with supporting experimental data and methodologies. Due to the limited availability of public data on the specific parent compound, this guide will focus on the selectivity profile of its closely related and biologically active derivatives.

Data Presentation: In Vitro Cytotoxicity

The anti-proliferative activity of novel substituted pyrido[2,3-b][1][2]oxazine analogues has been evaluated against a panel of human cancer cell lines and a normal human cell line to determine their selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, were determined using standard cell viability assays.[1]

The data presented below showcases the cytotoxic potential and selectivity of a lead derivative, compound 7f, from a study on novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors.[1]

CompoundCell LineCell TypeIC50 (µM)[1]
Derivative 7f HCC827Non-Small Cell Lung Cancer (EGFR exon 19 deletion)0.09
H1975Non-Small Cell Lung Cancer (EGFR L858R/T790M mutation)0.89
A549Non-Small Cell Lung Cancer (Wild-Type EGFR)1.10
BEAS-2BNormal Lung Epithelial Cells>61

Table 1: IC50 values of a representative 1H-Pyrido[2,3-b]oxazin-2(3H)-one derivative (compound 7f) against various human cancer and normal cell lines.

The results indicate that the pyrido[2,3-b][1][2]oxazine derivative 7f exhibits high potency against the tested cancer cell lines, particularly the HCC827 line with an IC50 value of 0.09 µM.[1] Importantly, the compound shows significant selectivity, with no significant cytotoxicity observed against the normal BEAS-2B lung cell line at concentrations up to 61 µM.[1] This favorable selectivity profile suggests a therapeutic window for this class of compounds, minimizing potential toxicity to healthy cells.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) is a crucial step in the evaluation of the cytotoxic potential of a compound. A widely used and established method for this purpose is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol for IC50 Determination

This protocol outlines the key steps involved in assessing the cytotoxicity of 1H-Pyrido[2,3-b]oxazin-2(3H)-one derivatives against adherent cancer cell lines.

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then serially diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compound. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug) are also included.

  • Incubation: The treated cells are incubated for a specific period, typically 48 to 72 hours, to allow the compound to exert its effect.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each compound concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Selectivity Profiling

G Experimental Workflow for Selectivity Profiling A Cell Line Seeding (Cancer and Normal Cells) B Compound Treatment (Serial Dilutions) A->B C Incubation (e.g., 48-72 hours) B->C D Cell Viability Assay (e.g., MTT Assay) C->D E Data Analysis (IC50 Determination) D->E F Selectivity Index Calculation (IC50 Normal / IC50 Cancer) E->F G Comparative Analysis F->G G Hypothesized EGFR Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Compound Pyrido[2,3-b]oxazine Derivative Compound->EGFR G Logical Comparison of Cytotoxicity A Test Compound (1H-Pyrido[2,3-b]oxazin-2(3H)-one Derivative) B Cancer Cell Line A->B C Normal Cell Line A->C D Low IC50 (High Potency) B->D E High IC50 (Low Potency) C->E F Selective Compound D->F E->F

References

A Comparative Guide to Pyridazinone Synthesis: Established Protocols vs. Newer Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities. The efficient synthesis of these heterocyclic compounds is therefore of paramount importance. This guide provides an objective comparison of established and newer methods for pyridazinone synthesis, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for representative established and modern pyridazinone synthesis methods. The synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one is used as a benchmark for comparison.

Method TypeSpecific MethodStarting MaterialsReaction TimeYield (%)Key AdvantagesKey Disadvantages
Established Conventional Heatingβ-Benzoylpropionic acid, Hydrazine hydrate4.5 - 6 hours[1][2]~77%[3]Well-established, reliableLong reaction times, high energy consumption
New Microwave-Assisted Synthesisβ-Benzoylpropionic acid, Hydrazine hydrate1 - 3 minutes[1]High (often >90%)Dramatically reduced reaction times, often higher yields, energy efficientRequires specialized microwave reactor
New One-Pot, ZnCl₂-CatalyzedPhenylhydrazine, 4-Pentynoic acidNot specified, but described as a one-pot processModerate to good[4][5]Procedural simplicity, domino reactionCatalyst may require removal, yields can be variable
New Ultrasound-Promoted Multicomponent SynthesisArenes, Cyclic anhydrides, Hydrazine derivativesShort reaction time[5]High[5]Environmentally friendly, high efficiencyRequires specialized ultrasound equipment

Experimental Protocols

Established Method: Conventional Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol is a classical approach involving the cyclocondensation of a γ-keto acid with hydrazine.

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve β-benzoylpropionic acid (0.01 mol) in ethanol (20 mL) in a round-bottom flask.

  • Add hydrazine hydrate (1 mL, 80%) to the solution.[6]

  • Reflux the reaction mixture for 4-6 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[2]

New Method: Microwave-Assisted Synthesis of Pyridazinone Derivatives

This protocol exemplifies the significant rate enhancement achievable with microwave irradiation.

Materials:

  • β-substituted aryl propionic acid

  • Hydrazine hydrate

  • Methanol

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine the β-substituted aryl propionic acid (1 mmol) and hydrazine hydrate (1.2 mmol) in methanol.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture for 1-3 minutes at a set temperature (e.g., 100-120 °C).[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture over crushed ice.

  • The solid product will precipitate.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure pyridazinone derivative.[1]

Visualizing the Synthesis Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and a key signaling pathway where pyridazinone derivatives are often implicated.

experimental_workflow cluster_established Established Protocol (Conventional Heating) cluster_new New Protocol (Microwave-Assisted) start_est β-Benzoylpropionic Acid + Hydrazine Hydrate reflux Reflux in Ethanol (4-6 hours) start_est->reflux cool_est Cooling & Precipitation reflux->cool_est filter_est Filtration & Washing cool_est->filter_est product_est 6-Phenyl-4,5-dihydropyridazin-3(2H)-one filter_est->product_est start_new β-Aroylpropionic Acid + Hydrazine Hydrate microwave Microwave Irradiation (1-3 minutes) start_new->microwave precipitate_new Precipitation on Ice microwave->precipitate_new filter_new Filtration & Recrystallization precipitate_new->filter_new product_new Pyridazinone Derivative filter_new->product_new

Caption: A comparative workflow of established vs. new pyridazinone synthesis.

signaling_pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain Pyridazinone Pyridazinone Derivative Pyridazinone->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by a pyridazinone derivative.

References

A Head-to-Head Comparison of Pyridazinone and Quinazolinone Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Medicinal Chemistry and Drug Development

The selection of a core heterocyclic scaffold is a pivotal decision in modern drug discovery, profoundly influencing a compound's pharmacological activity, selectivity, and pharmacokinetic profile. Among the myriad of "privileged structures," the pyridazinone and quinazolinone scaffolds have emerged as versatile frameworks for developing targeted therapies. Both are nitrogen-containing bicyclic systems capable of engaging in a wide range of non-covalent interactions, yet their distinct electronic and steric properties offer unique advantages and disadvantages.

This guide provides a direct, data-driven comparison of the pyridazinone and quinazolinone scaffolds, focusing on their application as inhibitors of phosphodiesterases (PDEs), a therapeutically significant enzyme class. By presenting quantitative biological data, detailed experimental protocols, and visual summaries of key concepts, this document aims to equip researchers with the necessary information to make informed decisions in scaffold selection and lead optimization.

Core Structural Differences

At their core, both scaffolds feature a bicyclic heteroaromatic system. The quinazolinone scaffold consists of a benzene ring fused to a pyrimidinone ring, offering a rigid, planar system with multiple sites for substitution.[1] In contrast, the pyridazinone scaffold is characterized by a six-membered ring containing two adjacent nitrogen atoms. This arrangement imparts distinct electronic properties and conformational flexibility compared to the quinazolinone core.

Head-to-Head Comparison: Performance as Phosphodiesterase (PDE) Inhibitors

To provide a direct comparison, we will analyze data from separate but methodologically similar studies targeting phosphodiesterase 4 (PDE4), an enzyme critical for regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and a key target for anti-inflammatory drugs.

Data Presentation: PDE4B Inhibition

The following table summarizes the inhibitory activity of representative compounds from both the pyridazinone and quinazolinone classes against the PDE4B isoform. Lower IC50 values indicate higher potency.

Scaffold ClassRepresentative CompoundTargetPotency (IC50)% InhibitionSource
Pyridazinone Compound 4baPDE4B251 nM64% at 20 µM[2]
Quinazolinone Compound IXfPDE4BNot Determined68% at 10 µM[3]

Note: A direct IC50 comparison is challenging as it was not reported for Compound IXf in the source study. However, the higher percentage of inhibition at a lower concentration suggests the quinazolinone scaffold can yield highly potent PDE4B inhibitors.

Signaling Pathway: cAMP Regulation by PDE4

Cyclic AMP (cAMP) is a critical second messenger that mediates numerous cellular responses. Its intracellular concentration is tightly controlled by its synthesis via adenylyl cyclase (AC) and its degradation into AMP by phosphodiesterases (PDEs). PDE4 is a specific isozyme that hydrolyzes cAMP, thus terminating its signaling cascade. Inhibition of PDE4 leads to an accumulation of cAMP, activation of downstream effectors like Protein Kinase A (PKA), and ultimately, a modulation of the inflammatory response.

camp_pathway cAMP Signaling Pathway and PDE4 Inhibition Receptor GPCR AC Adenylyl Cyclase (AC) Receptor->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Response Cellular Response (e.g., Reduced Inflammation) PKA->Response Phosphorylates Targets Inhibitor Pyridazinone or Quinazolinone Inhibitor Inhibitor->PDE4 Inhibits

A diagram of the cAMP signaling pathway modulated by PDE4 inhibitors.

Experimental Protocols

Reproducibility and comparability of data are contingent on detailed methodologies. Below are representative protocols for the key assays used to evaluate the compounds cited in this guide.

Protocol 1: In Vitro PDE4B Inhibition Assay (Enzymatic)

This biochemical assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified PDE4B.

  • Objective: To determine the concentration of a test compound required to inhibit 50% of PDE4B enzymatic activity (IC50).

  • Materials:

    • Recombinant human PDE4B enzyme.

    • Cyclic AMP (cAMP) as the substrate.

    • Test compounds (dissolved in DMSO).

    • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • In a 384-well assay plate, add the test compound dilutions.

    • Add the PDE4B enzyme to all wells except for the negative control.

    • Initiate the enzymatic reaction by adding a solution of cAMP and ATP to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the reaction and deplete the remaining ATP by adding an ATP-depletion reagent.

    • Add a kinase detection reagent to convert the generated ADP into a luminescent signal.

    • Incubate for 40 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the PDE4B activity. Calculate the percent inhibition for each compound concentration relative to high (DMSO vehicle) and low (no enzyme) controls. Determine IC50 values by fitting the concentration-response data to a four-parameter logistic equation.[4]

Protocol 2: TNF-α Release Assay (Cell-Based)

This assay measures the ability of a compound to suppress the release of the pro-inflammatory cytokine TNF-α from immune cells.

  • Objective: To evaluate the anti-inflammatory effect of PDE4 inhibitors in a cellular context.

  • Materials:

    • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

    • Lipopolysaccharide (LPS) for stimulation.

    • Test compounds.

    • Cell culture medium (e.g., RPMI-1640).

    • TNF-α ELISA kit.

  • Procedure:

    • Seed cells in a 96-well plate and incubate.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

    • Incubate for 18-24 hours at 37°C.

    • Centrifuge the plate and collect the supernatant.

    • Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Construct a concentration-response curve and calculate the IC50 value, representing the concentration at which the compound inhibits 50% of LPS-induced TNF-α release.

experimental_workflow Generalized Workflow for PDE Inhibitor Evaluation cluster_0 In Vitro (Biochemical) cluster_1 In Cellulo (Functional) CompoundPrep1 Prepare Compound Serial Dilutions EnzymeAssay Perform PDE4 Enzymatic Assay (e.g., ADP-Glo) CompoundPrep1->EnzymeAssay IC50_Calc Calculate IC50 Value EnzymeAssay->IC50_Calc Pretreatment Pre-treat Cells with Compound IC50_Calc->Pretreatment Select Potent Compounds CellCulture Culture Immune Cells (e.g., PBMCs) CellCulture->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation TNF_Assay Measure TNF-α Release (ELISA) Stimulation->TNF_Assay Cell_IC50 Calculate Cellular IC50 TNF_Assay->Cell_IC50

A workflow for screening and validating potential PDE inhibitors.

Logical Comparison of Scaffolds

Based on the available data and established knowledge in medicinal chemistry, we can construct a logical comparison of the two scaffolds.

logical_comparison Comparative Attributes of Scaffolds Pyridazinone Pyridazinone Scaffold Attr1 Adjacent Nitrogens: - Unique electronic properties - Potential for novel H-bonds Pyridazinone->Attr1 Attr2 Targets: - PDE4, PDE5 - Kinases, Anti-inflammatory Pyridazinone->Attr2 Attr3 Flexibility: - Can offer more conformational  flexibility depending on substitution Pyridazinone->Attr3 Quinazolinone Quinazolinone Scaffold Attr4 Fused Benzene Ring: - Rigid, planar system - Favorable for π-stacking Quinazolinone->Attr4 Attr5 Privileged Structure: - Broad, well-documented activities - Found in >150 natural alkaloids Quinazolinone->Attr5 Attr6 Targets: - Kinases (EGFR), PDE7, PDE5 - Anticancer, Anticonvulsant Quinazolinone->Attr6

A summary of the key features of each scaffold.

Conclusion and Outlook

Both pyridazinone and quinazolinone scaffolds are demonstrably effective frameworks for the design of potent phosphodiesterase inhibitors. The quinazolinone core is a historically validated "privileged structure" with an extensive track record across a vast range of biological targets, including various PDE subtypes.[1] Its rigid, planar nature is often ideal for insertion into well-defined enzymatic active sites, particularly the ATP-binding pocket of kinases.

The pyridazinone scaffold, while also versatile, presents a different set of physicochemical properties due to its adjacent nitrogen atoms.[2] The data suggests it is highly effective for generating potent PDE4 inhibitors, a key target in inflammatory diseases. The choice between these scaffolds is not a matter of inherent superiority but of strategic design tailored to the specific target.

For targets where a rigid, aromatic core is known to be beneficial (e.g., kinase hinge-binding), the quinazolinone scaffold provides a robust and well-understood starting point. For targets where novel hydrogen bonding patterns or slightly different electronics may unlock new selectivity or potency profiles, the pyridazinone scaffold offers a compelling alternative. This guide demonstrates that both scaffolds hold significant potential, and the ultimate selection should be driven by a thorough analysis of the target's structure and the desired properties of the final drug candidate.

References

Confirming the Cellular Target Engagement of 1H-Pyrido[2,3-b]oxazin-2(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of a small molecule's interaction with its intended biological target within a cellular context is a critical step in drug discovery and chemical biology.[1][2][3] This guide provides a comparative overview of key experimental methodologies for confirming the cellular target engagement of 1H-Pyrido[2,3-b]oxazin-2(3H)-one , a heterocyclic compound that serves as a scaffold in the development of various bioactive agents.[4][5] The following sections detail the protocols for prominent target engagement assays, present hypothetical comparative data, and visualize the experimental workflows and underlying signaling principles.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing the direct binding of a ligand to its target protein in a cellular environment.[6][7][8] The principle is based on the ligand-induced thermal stabilization of the target protein.[7] Upon heating, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.[7][9] This change in thermal stability is then quantified to confirm target engagement.[10]

Experimental Protocol: CETSA
  • Cell Culture and Treatment:

    • Culture a relevant cell line to 70-80% confluency.

    • Treat the cells with varying concentrations of 1H-Pyrido[2,3-b]oxazin-2(3H)-one or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[11]

  • Heat Challenge:

    • Harvest and wash the cells, then resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.[7][11]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[10]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[7][10]

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration using a standard method like the BCA assay.[7]

    • Analyze the amount of soluble target protein by Western blotting, ELISA, or mass spectrometry.[9][10]

Hypothetical Data: CETSA
Concentration of 1H-Pyrido[2,3-b]oxazin-2(3H)-oneTm (°C) of Target Protein XThermal Shift (ΔTm in °C)
Vehicle (DMSO)52.1-
1 µM54.3+2.2
10 µM57.8+5.7
100 µM58.2+6.1

CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis cells Cells in Culture treatment Treat with 1H-Pyrido[2,3-b]oxazin-2(3H)-one or Vehicle cells->treatment harvest Harvest & Aliquot Cells treatment->harvest heat Heat at a Temperature Gradient harvest->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant analysis Quantify Target Protein (e.g., Western Blot) supernatant->analysis

Cellular Thermal Shift Assay (CETSA) Workflow.

Affinity-Based Pulldown Assay

Affinity-based pulldown assays utilize an immobilized version of the small molecule to capture its binding partners from a cell lysate. This method is effective for identifying unknown targets or confirming the interaction with a known target.

Experimental Protocol: Affinity-Based Pulldown
  • Probe Synthesis:

    • Synthesize a derivative of 1H-Pyrido[2,3-b]oxazin-2(3H)-one with a linker for immobilization (e.g., a biotin tag or a linker for coupling to beads).

  • Immobilization:

    • Couple the synthesized probe to affinity beads (e.g., streptavidin-agarose for a biotinylated probe or NHS-activated sepharose).

  • Cell Lysis and Incubation:

    • Prepare a cell lysate from the desired cell line.

    • Incubate the cell lysate with the immobilized probe or control beads (without the probe) for several hours at 4°C.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using a suitable elution buffer (e.g., containing a high concentration of salt, a change in pH, or a competing ligand).

  • Analysis:

    • Identify the eluted proteins by mass spectrometry or confirm the presence of a specific target protein by Western blotting.

Hypothetical Data: Affinity-Based Pulldown
Assay ConditionTarget Protein X Detected (by Western Blot)Non-Specific Binding Protein Y Detected (by Western Blot)
1H-Pyrido[2,3-b]oxazin-2(3H)-one Beads++++
Control Beads-+
Competitive Elution with excess 1H-Pyrido[2,3-b]oxazin-2(3H)-one++

Affinity-Based Pulldown Workflow

Pulldown_Workflow cluster_probe_prep Probe Preparation cluster_incubation Incubation cluster_wash_elute Wash & Elute cluster_analysis Analysis probe Immobilize 1H-Pyrido[2,3-b]oxazin-2(3H)-one on Beads incubation Incubate Lysate with Probe-Beads lysate Prepare Cell Lysate lysate->incubation wash Wash Beads incubation->wash elute Elute Bound Proteins wash->elute analysis Identify Proteins (e.g., Mass Spectrometry or Western Blot) elute->analysis

Affinity-Based Pulldown Assay Workflow.

Downstream Signaling Pathway Analysis

Confirming target engagement can also be achieved indirectly by measuring the modulation of a downstream signaling event known to be regulated by the target protein.[1] This approach provides evidence of functional target engagement. For this example, we will hypothesize that 1H-Pyrido[2,3-b]oxazin-2(3H)-one targets a specific kinase, "Kinase A".

Experimental Protocol: Downstream Signaling Analysis
  • Cell Treatment:

    • Treat cells with a dose-response of 1H-Pyrido[2,3-b]oxazin-2(3H)-one for an appropriate duration.

  • Cell Lysis:

    • Lyse the cells to extract proteins.

  • Analysis of Downstream Markers:

    • Use Western blotting to measure the phosphorylation status of a known substrate of "Kinase A" (e.g., p-Substrate B).

    • Alternatively, use a reporter gene assay to measure the activity of a transcription factor downstream of the signaling pathway.

Hypothetical Data: Downstream Signaling Analysis
Concentration of 1H-Pyrido[2,3-b]oxazin-2(3H)-oneRelative p-Substrate B Levels (Normalized to Vehicle)
Vehicle (DMSO)1.00
0.1 µM0.85
1 µM0.42
10 µM0.15
100 µM0.12

Hypothetical Signaling Pathway

Signaling_Pathway compound 1H-Pyrido[2,3-b]oxazin-2(3H)-one target Kinase A compound->target Inhibition substrate Substrate B target->substrate Phosphorylation p_substrate p-Substrate B downstream Downstream Cellular Response p_substrate->downstream

Hypothetical Signaling Pathway Inhibition.

Comparison of Methods

FeatureCellular Thermal Shift Assay (CETSA)Affinity-Based PulldownDownstream Signaling Analysis
Principle Ligand-induced thermal stabilization of the target protein.[7]Immobilized ligand captures binding partners from cell lysate.Measures modulation of downstream biological events.[1]
Measures Direct target engagement in intact cells or lysates.[8]Direct physical interaction with the target.Functional consequence of target engagement.
Labeling Label-free.[8]Requires modification of the compound for immobilization.Typically label-free detection of endogenous proteins.
Throughput Can be adapted for high-throughput screening.[6]Lower throughput.Can be high-throughput (e.g., reporter assays).
Target ID Can be used for target identification with mass spectrometry.[12]A primary method for target identification.Not suitable for initial target identification.
Pros Physiologically relevant; applicable to various targets.[8]Can identify novel targets; confirms direct binding.Confirms functional activity; highly sensitive.
Cons Not all proteins show a significant thermal shift; requires specific antibodies or mass spectrometry.Potential for non-specific binding; compound modification may alter activity.Indirect; pathway complexity can confound results.

Conclusion

The selection of an appropriate method to confirm the cellular target engagement of 1H-Pyrido[2,3-b]oxazin-2(3H)-one depends on the specific research question, available resources, and the stage of the drug discovery process. CETSA offers a robust and physiologically relevant approach to directly measure target binding in a label-free manner. Affinity-based pulldown is invaluable for both confirming known interactions and identifying novel targets. Downstream signaling analysis provides crucial information about the functional consequences of target engagement. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive and reliable validation of target engagement, thereby increasing confidence in the compound's mechanism of action and its potential as a therapeutic agent.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 1H-Pyrido[2,3-b]oxazin-2(3H)-one

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-one

For Immediate Implementation by Laboratory Personnel: This document provides crucial safety and logistical guidance for the proper disposal of 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-one (CAS Number: 136742-83-1), a combustible solid with significant potential hazards. Adherence to these procedures is essential for ensuring the safety of laboratory staff and minimizing environmental impact.

Core Safety and Handling Summary

1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-one is a chemical compound utilized in research and drug development. Its disposal requires stringent protocols due to its hazardous properties. The information available indicates that this compound is a combustible solid, harmful if swallowed, and causes skin and serious eye irritation. Furthermore, it is classified as strongly hazardous to water (Water Hazard Class 3), necessitating containment from aquatic environments.

Hazard ClassificationDescription
Physical Hazard Combustible Solid
Health Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation
Environmental Hazard WGK 3: Strongly hazardous to water
Immediate Safety Precautions

Before handling 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-one for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or chemical safety goggles
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for particulates is recommended.

Step-by-Step Disposal Protocol

The proper disposal of 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-one is a multi-step process that ensures the safety of personnel and compliance with regulations.

Step 1: Waste Identification and Segregation
  • Identify as Hazardous Waste: All quantities of 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-one, including residues and contaminated materials, must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound with other chemical waste unless compatibility has been confirmed. Store it separately from incompatible materials, particularly strong oxidizing agents.

Step 2: Waste Collection and Containment
  • Primary Container: If possible, collect the solid waste in its original container. If the original container is not available or is compromised, use a clearly labeled, sealable, and chemically compatible container.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-one," the CAS number "136742-83-1," and the associated hazard symbols (e.g., harmful, irritant).

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, or absorbent pads, must also be collected in a sealed and labeled hazardous waste container.

Step 3: Storage
  • Designated Storage Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the release of the material in case of a leak.

Step 4: Disposal
  • Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal company. The most probable method of disposal for a combustible solid is high-temperature incineration in a specially equipped facility[1].

Disposal of Empty Containers

Empty containers that previously held 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-one must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: To decontaminate the container, triple rinse it with a suitable solvent (e.g., ethanol or acetone), ensuring all rinsate is collected as hazardous waste.

  • Rinsate Disposal: The collected rinsate must be placed in a sealed, labeled hazardous waste container for liquid waste and disposed of through the EHS office.

  • Decontaminated Container Disposal: Once decontaminated, the container's label should be defaced, and it can then be disposed of as non-hazardous solid waste or recycled according to institutional policies.

Emergency Procedures

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled hazardous waste container. For large spills, contact the EHS office immediately.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-one.

Gcluster_prepPreparationcluster_waste_genWaste Generationcluster_containmentContainmentcluster_disposalDisposalstartStart: Handling of1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-oneppeDon Appropriate PPE(Gloves, Goggles, Lab Coat)start->ppewaste_generatedWaste Generated(Unused chemical, residue, contaminated items)ppe->waste_generatedis_solidSolid Waste?waste_generated->is_solidis_liquidLiquid Waste?(e.g., rinsate)waste_generated->is_liquidcollect_solidCollect in a sealed,chemically compatible containeris_solid->collect_solidYescollect_liquidCollect rinsate in a sealed,liquid waste containeris_liquid->collect_liquidYeslabel_solidLabel as 'Hazardous Waste'with chemical name and CAScollect_solid->label_solidstore_wasteStore in designatedhazardous waste arealabel_solid->store_wastelabel_liquidLabel as 'Hazardous Waste'with contents and concentrationcollect_liquid->label_liquidlabel_liquid->store_wastecontact_ehsContact EnvironmentalHealth & Safety (EHS)for pickupstore_waste->contact_ehsendEnd: Professional Disposal(e.g., Incineration)contact_ehs->end

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.